molecular formula C5H4BrClN2 B576790 5-Bromo-4-chloropyridin-2-amine CAS No. 942947-94-6

5-Bromo-4-chloropyridin-2-amine

Cat. No.: B576790
CAS No.: 942947-94-6
M. Wt: 207.455
InChI Key: DDOFUMWLNSICHU-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyridin-2-amine is a useful research compound. Its molecular formula is C5H4BrClN2 and its molecular weight is 207.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOFUMWLNSICHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657711
Record name 5-Bromo-4-chloropyridin-2-amine
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Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942947-94-6
Record name 5-Bromo-4-chloropyridin-2-amine
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Record name 2-Amino-5-bromo-4-chloropyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 5-Bromo-4-chloropyridin-2-amine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.

Core Chemical Properties

This compound, with the CAS number 942947-94-6, is a substituted pyridine derivative. Its structure incorporates a bromine atom at the 5-position, a chlorine atom at the 4-position, and an amino group at the 2-position of the pyridine ring. This arrangement of functional groups imparts distinct reactivity and makes it a key intermediate in the synthesis of complex organic molecules.[1][2]

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Amino-5-bromo-4-chloropyridine[1]
CAS Number 942947-94-6[1]
Molecular Formula C₅H₄BrClN₂[1]
Molecular Weight 207.45 g/mol [1]
Melting Point 127.3-128.4 °C
Appearance Solid

Synthesis and Reactivity

A plausible and commonly employed synthetic route to this compound involves the bromination of 2-amino-4-chloropyridine. This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-4-chloropyridine

  • N-bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Sodium hydroxide solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-amino-4-chloropyridine in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide in portions while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with 1M hydrochloric acid.

  • Adjust the pH of the aqueous layer to basic with a sodium hydroxide solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.[3]

The chemical reactivity of this compound is characterized by the presence of the amino group and two different halogen atoms on the pyridine ring. The bromine atom at the 5-position is particularly susceptible to displacement and is a key site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] The chlorine atom at the 4-position and the amino group at the 2-position also offer sites for further functionalization, including nucleophilic aromatic substitution.[6]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the amino group. The amino group protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a substituted pyridine, with the carbons attached to the halogens and the amino group showing significant shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretch (two bands for primary amine)Amino group
1650-1580N-H bendAmino group
1600-1450C=C and C=N stretchingAromatic pyridine ring
1335-1250C-N stretchAromatic amine
Below 1000C-Cl and C-Br stretchingChloro and Bromo groups

This data is based on typical ranges for these functional groups.[7]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (207.45 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The fragmentation pattern is expected to involve the loss of the halogen atoms and potentially the amino group. The presence of a nitrogen atom will result in an odd nominal molecular weight, a key feature in the mass spectra of nitrogen-containing compounds.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of biologically active molecules, particularly kinase inhibitors.[5][8][9][10] The pyridine core can mimic the purine scaffold of ATP, allowing derivatives to bind to the ATP-binding site of kinases. The bromo and chloro substituents provide handles for introducing various side chains to achieve potency and selectivity against specific kinase targets.

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of kinase inhibitors via a Suzuki coupling reaction.

G A This compound C Suzuki Coupling Reaction (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Crude Product Mixture C->D Formation of C-C bond E Purification (Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Biological Screening (Kinase Assays) F->G H Lead Compound G->H Identification of active compounds

Caption: General workflow for kinase inhibitor synthesis.

Stability and Storage

This compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. It is stable under recommended storage conditions.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1]

This technical guide provides a summary of the available information on this compound. Further research and experimental validation are recommended for specific applications.

References

Synthesis of 5-Bromo-4-chloropyridin-2-amine from 2-amino-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloropyridin-2-amine is a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its utility stems from the multiple reactive sites on the pyridine ring, which allow for diverse functionalization. This guide provides a comprehensive overview of a high-yield, regioselective synthesis of this compound from the starting material 2-amino-4-chloropyridine. The process involves an electrophilic aromatic substitution using N-bromosuccinimide (NBS) as the brominating agent. This document details the experimental protocol, presents quantitative data in a structured format, and includes visualizations of the reaction and workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Reaction Scheme

The synthesis proceeds via an electrophilic bromination of the pyridine ring. The amino group at the C2 position and the chloro group at the C4 position direct the incoming electrophile (bromonium ion from NBS) to the C5 position, resulting in the desired product with high regioselectivity.

Reaction_Scheme cluster_product Product r1 2-amino-4-chloropyridine p1 This compound r1->p1 Dichloromethane 0 °C, 30 min r2 N-Bromosuccinimide (NBS)

Caption: Reaction scheme for the synthesis of this compound.

Physicochemical and Quantitative Data

The following tables summarize the key properties of the main compounds and the quantitative parameters of the synthesis.

Table 1: Physicochemical Properties of Reactants and Product

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material 2-amino-4-chloropyridine19798-80-2C₅H₅ClN₂128.56[1]
Brominating Agent N-Bromosuccinimide128-08-5C₄H₄BrNO₂177.98
Product This compound942947-94-6C₅H₄BrClN₂207.46[2][3]

Table 2: Summary of Reaction Conditions and Yield

ParameterValueReference
Starting Material 2-amino-4-chloropyridine[4][5]
Reagent N-bromosuccinimide (NBS)[4][5]
Solvent Dichloromethane (CH₂Cl₂)[4][5]
Temperature 0 °C[4][5]
Reaction Time 30 minutes[4][5]
Reported Yield 87%[4][5]

Detailed Experimental Protocol

This protocol is adapted from methodologies described in patent literature, providing a reliable and scalable procedure.[4][5]

Materials and Reagents:

  • 2-amino-4-chloropyridine

  • N-bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • 1mol/L Hydrochloric acid

  • Sodium hydroxide solution (for pH adjustment)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-4-chloropyridine (e.g., 500g) in dichloromethane (e.g., 5L).[4]

  • Cooling: Cool the resulting solution to 0 °C using an ice bath.[4][5]

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (e.g., 765g) in batches to the cooled solution while stirring.[4][5]

  • Reaction: Maintain the reaction mixture at 0 °C and continue stirring. The reaction is typically complete within 30 minutes.[4][5] Monitor the reaction progress by TLC to confirm the consumption of the starting material.[4][5]

  • Solvent Removal: Once the reaction is complete, remove the dichloromethane solvent using a rotary evaporator.[5]

  • Work-up and Extraction:

    • Dissolve the crude product in ethyl acetate.[4][5]

    • Wash the ethyl acetate solution with 1mol/L hydrochloric acid.[4][5]

    • Adjust the aqueous layer to an alkaline pH using a sodium hydroxide solution and then perform an extraction with ethyl acetate.[4][5]

    • Combine all the organic phases.[4][5]

  • Purification:

    • Wash the combined organic phase with brine.[4][5]

    • Dry the organic layer over anhydrous sodium sulfate.[4][5]

  • Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the final product, this compound. An 87% yield (approximately 700g based on the example scale) has been reported for this procedure.[4]

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow of the synthesis and purification process.

Workflow A Dissolve 2-amino-4-chloropyridine in Dichloromethane B Cool to 0 °C A->B C Add N-Bromosuccinimide (NBS) in batches B->C D Stir for 30 min at 0 °C (Monitor by TLC) C->D E Remove solvent (Rotary Evaporation) D->E F Dissolve crude in Ethyl Acetate E->F G Wash with 1M HCl F->G H Adjust pH to alkaline, Extract with Ethyl Acetate G->H I Combine organic phases H->I J Wash with Brine I->J K Dry over Na₂SO₄ J->K L Filter and Concentrate K->L M Isolate Product: This compound L->M

Caption: Workflow for the synthesis of this compound.

Conclusion

The described method provides an efficient and high-yielding pathway for the synthesis of this compound. The use of N-bromosuccinimide as a brominating agent offers excellent regioselectivity under mild reaction conditions. The straightforward protocol and purification process make it suitable for both laboratory-scale and larger-scale industrial production, providing a reliable source of this key intermediate for pharmaceutical research and development.

References

Technical Guide: 2-Amino-5-bromo-4-chloropyridine (CAS 942947-94-6) as a Key Intermediate for the Synthesis of Salt-Inducible Kinase (SIK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical intermediate 2-Amino-5-bromo-4-chloropyridine, registered under CAS number 942947-94-6. While not an active pharmaceutical ingredient itself, this compound serves as a crucial building block in the synthesis of a promising class of therapeutic agents: Salt-Inducible Kinase (SIK) inhibitors. SIKs, a family of serine/threonine kinases, have emerged as significant regulators of inflammatory and metabolic pathways, making their inhibition a compelling strategy for the treatment of a wide range of diseases, including inflammatory conditions, autoimmune disorders, and certain cancers.[1][2][3]

This document details the known physicochemical properties of 2-Amino-5-bromo-4-chloropyridine, outlines a general synthetic pathway for its preparation, and delves into the mechanism of action, biological effects, and relevant experimental protocols for the SIK inhibitors that can be synthesized from it.

Physicochemical Properties of 2-Amino-5-bromo-4-chloropyridine

2-Amino-5-bromo-4-chloropyridine is a halogenated aminopyridine derivative. Its structure is characterized by a pyridine ring substituted with an amino group, a bromine atom, and a chlorine atom, bestowing upon it specific reactivity for the construction of more complex molecules.[4][5]

PropertyValueReference(s)
CAS Number 942947-94-6[4][6]
Molecular Formula C₅H₄BrClN₂[6]
Molecular Weight 207.46 g/mol [6]
IUPAC Name 5-bromo-4-chloropyridin-2-amine[7]
Synonyms 2-Amino-5-bromo-4-chloropyridine, 5-Bromo-4-chloro-2-aminopyridine[4][6]
Appearance Solid[8]
Melting Point 141-147°C[8]
Boiling Point 271.564 °C at 760 mmHg (Predicted)[4]
Density 1.835 g/cm³ (Predicted)[4]
pKa 3.61±0.24 (Predicted)[4]
LogP 2.0797 (Predicted)[6]

Synthesis of 2-Amino-5-bromo-4-chloropyridine

A common synthetic route to 2-Amino-5-bromo-4-chloropyridine involves the bromination of 2-amino-4-chloropyridine.

Experimental Protocol: Synthesis from 2-amino-4-chloropyridine

A general procedure for the synthesis of 2-amino-4-chloro-5-bromopyridine from 2-amino-4-chloropyridine involves dissolving 4-chloropyridin-2-amine in a suitable solvent like acetonitrile at room temperature.[9] N-bromosuccinimide (NBS) is then added in batches while stirring.[9] The reaction mixture is stirred for an extended period, typically around 14 hours, at room temperature.[9] Following the completion of the reaction, the solvent is removed under reduced pressure.[9] The resulting residue is then redissolved in a mixture of an organic solvent, such as ethyl acetate, and water for extraction and purification.[9]

G A 2-amino-4-chloropyridine C Stirring at Room Temperature (approx. 14 hours) A->C B N-bromosuccinimide (NBS) in Acetonitrile B->C D Solvent Removal C->D E Extraction and Purification D->E F 2-Amino-5-bromo-4-chloropyridine E->F

Synthetic workflow for 2-Amino-5-bromo-4-chloropyridine.

Role as an Intermediate in the Synthesis of Salt-Inducible Kinase (SIK) Inhibitors

Patents have described the use of 2-Amino-5-bromo-4-chloropyridine as a key intermediate in the synthesis of compounds that inhibit Salt-Inducible Kinases.[1][2][3] These inhibitors are being investigated for their therapeutic potential in a variety of diseases, particularly those with an inflammatory component.[1][2][3]

Salt-Inducible Kinases (SIKs): Mechanism of Action and Therapeutic Potential

The SIK Signaling Pathway

SIKs are members of the AMP-activated protein kinase (AMPK) family and act as crucial regulators of gene expression in response to various physiological signals.[10] A primary mechanism of SIK action involves the phosphorylation and subsequent cytoplasmic sequestration of CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[10] When SIKs are active, they prevent these transcriptional regulators from entering the nucleus, thereby repressing the expression of their target genes.[10]

SIK inhibitors block the kinase activity of SIKs, leading to the dephosphorylation and nuclear translocation of CRTCs and HDACs.[10] This, in turn, modulates the expression of genes involved in inflammation and metabolism.[10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK CRTC_P p-CRTC SIK->CRTC_P Phosphorylation HDAC_P p-HDAC SIK->HDAC_P Phosphorylation CRTC CRTC CRTC_P->CRTC Dephosphorylation (Nuclear Translocation) HDAC HDAC HDAC_P->HDAC Dephosphorylation (Nuclear Translocation) SIK_Inhibitor SIK Inhibitor SIK_Inhibitor->SIK Inhibition Gene_Expression Modulated Gene Expression CRTC->Gene_Expression HDAC->Gene_Expression

Simplified SIK signaling pathway and the effect of SIK inhibitors.
Immunomodulatory Effects of SIK Inhibition

A key therapeutic effect of SIK inhibition is the modulation of cytokine production in immune cells. Specifically, SIK inhibitors have been shown to:

  • Decrease the production of pro-inflammatory cytokines , such as Tumor Necrosis Factor-alpha (TNF-α).[11]

  • Increase the production of the anti-inflammatory cytokine , Interleukin-10 (IL-10).[11]

This dual action makes SIK inhibitors particularly attractive for treating inflammatory and autoimmune diseases.[11]

Experimental Protocols for Characterizing SIK Inhibitors

A variety of in-vitro and in-vivo assays are employed to characterize the potency and efficacy of SIK inhibitors.

In-Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of SIKs.

6.1.1. ADP-Glo™ Kinase Assay

This is a luminescent-based assay that quantifies the amount of ADP produced during the kinase reaction. A lower ADP level indicates greater inhibition of the kinase.

  • Protocol Outline:

    • The SIK enzyme, a suitable substrate (e.g., AMARA peptide), and ATP are incubated with varying concentrations of the test compound.[9]

    • After the kinase reaction, the ADP-Glo™ reagent is added to terminate the reaction and deplete the remaining ATP.

    • A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

    • The luminescence intensity is proportional to the ADP concentration and is used to calculate the IC₅₀ value of the inhibitor.[9]

6.1.2. MALDI-TOF Mass Spectrometry Assay

This label-free method directly measures the phosphorylation of a peptide substrate by the kinase.

  • Protocol Outline:

    • The SIK enzyme, a peptide substrate, and ATP are incubated with the test inhibitor.

    • The reaction mixture is then spotted onto a MALDI plate with a suitable matrix.

    • The mass spectrometer detects the ratio of phosphorylated to unphosphorylated peptide, allowing for the determination of kinase inhibition.

Cellular Assays

Cell-based assays are crucial for confirming the on-target activity of SIK inhibitors in a physiological context.

6.2.1. CRTC3 Nuclear Translocation Assay

This imaging-based assay visualizes the movement of the SIK substrate, CRTC3, from the cytoplasm to the nucleus upon SIK inhibition.

  • Protocol Outline:

    • Human U2OS cells, or another suitable cell line, are treated with the SIK inhibitor for a defined period (e.g., 1 hour).[6]

    • The cells are then fixed and stained with a fluorescently labeled antibody against CRTC3.

    • High-content imaging is used to quantify the nuclear translocation of CRTC3, which correlates with the potency of the inhibitor.[6]

In-Vivo Efficacy Studies

Animal models are used to evaluate the therapeutic potential of SIK inhibitors. A common model involves inducing inflammation with lipopolysaccharide (LPS).

6.3.1. LPS-Induced Inflammation Model in Mice

  • Protocol Outline:

    • Mice are acclimatized and randomly assigned to treatment groups (vehicle control and SIK inhibitor at various doses).

    • The SIK inhibitor or vehicle is administered, typically via oral gavage.

    • After a set period (e.g., 1 hour), inflammation is induced by an intraperitoneal (i.p.) injection of LPS.

    • Blood samples are collected after a further time interval (e.g., 2 hours) to measure plasma levels of cytokines such as TNF-α and IL-10 using ELISA kits.

G A Acclimatization of Mice B Randomization into Treatment Groups A->B C Administration of SIK Inhibitor or Vehicle (e.g., Oral Gavage) B->C D LPS Injection (i.p.) to Induce Inflammation C->D E Blood Sample Collection D->E F Measurement of Plasma Cytokine Levels (ELISA) E->F

Experimental workflow for in-vivo efficacy testing of SIK inhibitors.

Quantitative Data for Representative SIK Inhibitors

While the direct synthesis of the following compounds from 2-Amino-5-bromo-4-chloropyridine is not explicitly detailed in the public literature, they represent well-characterized SIK inhibitors whose synthesis could potentially involve such intermediates based on patent literature.

CompoundSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)Reference(s)
GLPG3312 2.00.70.6[4]

Conclusion

2-Amino-5-bromo-4-chloropyridine (CAS 942947-94-6) is a valuable chemical intermediate for the synthesis of potent Salt-Inducible Kinase inhibitors. The unique structural features of this compound provide a versatile platform for the development of novel therapeutics targeting a range of diseases driven by inflammation and metabolic dysregulation. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

5-Bromo-4-chloropyridin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data and a representative synthetic application for 5-Bromo-4-chloropyridin-2-amine, a key intermediate in medicinal chemistry and materials science.

Chemical Properties

This compound is a halogenated pyridine derivative. Its structure incorporates bromine, chlorine, and an amine group, making it a versatile building block for creating more complex molecules through various cross-coupling and substitution reactions.

Data Summary

The fundamental molecular properties of this compound are summarized below.

PropertyValueCitations
Molecular Formula C₅H₄BrClN₂[1][2][3][4][5]
Molecular Weight 207.45 g/mol [1]
Alternate Molecular Weight 207.46 g/mol [2][3][4][5]
IUPAC Name This compound[1][4]
CAS Number 942947-94-6[1][4]

Representative Experimental Protocol: Suzuki Coupling

The following protocol describes a general procedure for a palladium-catalyzed Suzuki coupling reaction using this compound as a starting material. This reaction is a powerful method for forming carbon-carbon bonds, widely used in drug discovery to synthesize novel compounds.

Objective: To synthesize 4-chloro-5-(4-methoxyphenyl)pyridin-2-amine by coupling this compound with (4-methoxyphenyl)boronic acid.

Materials:

  • This compound (1.0 eq)

  • (4-methoxyphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, (4-methoxyphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the desired 4-chloro-5-(4-methoxyphenyl)pyridin-2-amine.

  • Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualized Workflow and Logical Relationships

The diagrams below illustrate the logical flow of the experimental protocol and the reaction pathway.

G Experimental Workflow: Suzuki Coupling A Reaction Setup (Reagents + Catalyst) B Inert Atmosphere (Ar/N2 Purge) A->B Secure C Solvent Addition (Dioxane/Water) B->C Prepare D Heating & Stirring (80-100°C) C->D Initiate E Reaction Monitoring (TLC / LC-MS) D->E Monitor F Workup (Extraction & Washing) E->F Process G Purification (Column Chromatography) F->G Isolate H Analysis (NMR, MS) G->H Verify I Final Product H->I Confirm

Caption: Workflow for a typical Suzuki coupling experiment.

G Suzuki Coupling Signaling Pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle This compound This compound Boronic Acid\n(Ar-B(OH)2) Boronic Acid (Ar-B(OH)2) Transmetalation Transmetalation Boronic Acid\n(Ar-B(OH)2)->Transmetalation Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition 1 Oxidative Addition->Transmetalation 2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination 3 Reductive Elimination->Pd(0) 4 Final Product Final Product Reductive Elimination->Final Product

Caption: Key steps in a palladium-catalyzed Suzuki reaction.

References

Spectroscopic and Synthetic Overview of 5-Bromo-4-chloropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic and synthetic data for the compound 5-Bromo-4-chloropyridin-2-amine (CAS No. 942947-94-6). Due to the limited availability of comprehensive public data for this specific isomer, this document summarizes the confirmed spectroscopic information and outlines a general experimental workflow for the characterization of such compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.45 g/mol
CAS Number 942947-94-6

Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides insight into the hydrogen atom environment in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.17s1HPyridine H
6.63s1HPyridine H
4.59s2H-NH₂

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR and Infrared (IR) Spectroscopy

As of the latest literature review, experimental ¹³C NMR and IR spectroscopic data for this compound have not been reported in publicly accessible databases. Researchers requiring this information would need to perform the respective spectroscopic analyses.

Mass Spectrometry

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
LC-MSESI207.0[(M + H)⁺, calculated value 206.9 for C₅H₅BrClN₂]

Experimental Protocols

The following sections detail the synthesis and a general protocol for the spectroscopic characterization of this compound.

Synthesis and Purification

A reported synthesis of this compound involves the following steps:

  • The organic phase of a reaction mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed sequentially with water (100 mL) and brine (100 mL).

  • The washed organic phase is then dried over anhydrous sodium sulfate.

  • Concentration of the dried organic phase under reduced pressure yields this compound as a yellow solid.[1]

This product can often be used in subsequent reactions without further purification.[1]

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation start Synthesized Compound purification Purification (e.g., Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., LC-MS, GC-MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir data_analysis Spectral Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer, often coupled with a chromatography system (LC-MS or GC-MS).

  • Analysis: Introduce the sample into the ion source. The choice of ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) will depend on the analyte's properties. The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over the standard range (e.g., 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

This guide provides a consolidated source of the currently available data for this compound. For a complete structural elucidation, further experimental work to obtain the ¹³C NMR and IR spectra is recommended.

References

Navigating the Isomeric Landscape of Bromochloropyridinamines: A Technical Guide to 5-Bromo-4-chloropyridin-2-amine and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic utility of 5-Bromo-4-chloropyridin-2-amine and its commercially significant isomer, 4-Amino-5-bromo-2-chloropyridine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and agrochemical development, where such halogenated pyridine scaffolds are pivotal building blocks.

Introduction: Unraveling the Isomers

The nomenclature of substituted pyridines can often be ambiguous. The user's query, "this compound," refers to the chemical compound with the IUPAC name this compound and CAS number 942947-94-6. Its common name is 2-Amino-5-bromo-4-chloropyridine. In the chemical supply market, another prominent isomer, 4-Amino-5-bromo-2-chloropyridine (CAS 857730-21-3), is also widely available and utilized. This guide will clearly delineate the properties and commercial sources for both isomers to ensure clarity in procurement and application.

Chemical Structures:

  • This compound (CAS: 942947-94-6)

    • Synonyms: 2-Amino-5-bromo-4-chloropyridine, 5-Bromo-4-chloro-2-pyridinamine

  • 4-Amino-5-bromo-2-chloropyridine (CAS: 857730-21-3)

    • Synonyms: 5-Bromo-2-chloropyridin-4-amine, 5-Bromo-2-chloro-4-pyridinamine

Commercial Availability

Both isomers are readily available from a range of chemical suppliers, catering to laboratory-scale research and bulk manufacturing needs. The typical purity offered is ≥95%, with higher purities also available.

Suppliers of this compound (CAS: 942947-94-6)
SupplierPurityNotes
Santa Cruz Biotechnology-Biochemical for proteomics research.[1]
ChemScene≥95%Stored at 4°C, protected from light.[2]
Sigma-Aldrich97%-
AK Scientific Inc.98% (GC)Stocked and shipped from California, USA.[3]
AChemBlock97%Building block for research.[4]
Apollo Scientific97%Available in various pack sizes.[5]
Suppliers of 4-Amino-5-bromo-2-chloropyridine (CAS: 857730-21-3)
SupplierPurityNotes
Santa Cruz Biotechnology-Product for proteomics research.[6]
Fluorochem-Available in various pack sizes.[7]
Fisher Scientific95%Thermo Scientific Chemicals brand.[8]
ChemScene-Custom synthesis services offered.[9]
Sigma-Aldrich97%Solid form.
Chem-Impex≥ 98% (HPLC)White to off-white solid.[10]

Physicochemical Properties

The distinct substitution patterns of these isomers result in different physical and chemical properties, which are crucial for their application in synthesis and biological assays.

Properties of this compound (CAS: 942947-94-6)
PropertyValueSource(s)
Molecular Formula C₅H₄BrClN₂[1][2]
Molecular Weight 207.46 g/mol [1][2]
Appearance Solid[3]
Melting Point 141-147 °C[5]
Boiling Point 271.564 °C at 760 mmHg (Predicted)[11]
Density 1.835 g/cm³ (Predicted)[11]
Storage 2–8 °C, under inert gas, protect from light[2][11]
Properties of 4-Amino-5-bromo-2-chloropyridine (CAS: 857730-21-3)
PropertyValueSource(s)
Molecular Formula C₅H₄BrClN₂[6]
Molecular Weight 207.46 g/mol [6]
Appearance White to off-white solid[10]
Melting Point 127.3-128.4 °C
Flash Point 144.6 °C[12]
Solubility Insoluble in water; soluble in polar aprotic solvents[13]
Storage 0-8 °C[10]

Synthetic Applications and Experimental Protocols

Halogenated aminopyridines are versatile intermediates in organic synthesis, primarily utilized in cross-coupling reactions to construct more complex molecular architectures. The differential reactivity of the bromine and chlorine substituents, along with the directing effects of the amino group, allows for regioselective functionalization.

General Synthetic Strategies

These compounds are valuable building blocks in pharmaceutical and agrochemical research.[10] The amino group can act as a nucleophile or be a directing group in electrophilic aromatic substitution, while the halogen atoms are amenable to various cross-coupling reactions.

A common synthetic approach for related compounds involves the bromination and chlorination of a pyridine ring, followed by the introduction of the amino group. For instance, the synthesis of 5-BROMO-2,4-DICHLORO-PYRIDINE, a potential precursor, can be achieved through the bromination of 2-amino-4-chloropyridine followed by a diazotization reaction.[14][15]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is a key functional group for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

General Workflow for Suzuki-Miyaura Coupling:

A typical Suzuki-Miyaura coupling reaction involves the reaction of the brominated pyridine with a boronic acid in the presence of a palladium catalyst and a base.[16]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine: This compound Arylboronic Acid Base (e.g., K3PO4) catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) reagents->catalyst 1. inert Establish Inert Atmosphere (Ar/N2) catalyst->inert 2. solvent Add Degassed Solvent inert->solvent 3. heat Heat and Stir solvent->heat 4. cool Cool to RT heat->cool 5. extract Aqueous Workup & Extraction cool->extract 6. purify Column Chromatography extract->purify 7. product Isolated Product purify->product 8.

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery: Kinase Inhibitors

The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to mimic the purine core of ATP and form crucial hydrogen bonds in the kinase hinge region.[17][18] 2-Amino-5-bromopyridine derivatives are particularly valuable starting materials for the synthesis of targeted therapies.[19]

Targeting Kinase Signaling Pathways

Derivatives of brominated aminopyridines have been instrumental in the development of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Illustrative Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)

Constitutively active ALK fusion proteins are oncogenic drivers in certain cancers. Kinase inhibitors developed from scaffolds like 2-Bromo-5-methylpyridin-4-amine can target the ATP-binding site of ALK, inhibiting its activity and downstream signaling.[20]

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 P PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Gene Expression (Proliferation, Survival) STAT3->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitor (Derived from Bromopyridine) Inhibitor->ALK Inhibition

Simplified ALK signaling pathway and the point of inhibition by a kinase inhibitor.

Conclusion

This compound and its isomer, 4-Amino-5-bromo-2-chloropyridine, are commercially accessible and highly valuable building blocks for the synthesis of complex organic molecules. Their utility is particularly pronounced in the field of medicinal chemistry for the development of kinase inhibitors. A thorough understanding of their distinct properties and the strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling, will continue to empower researchers in the creation of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to 5-Bromo-4-chloropyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloropyridin-2-amine is a key heterocyclic building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring an amino group, a bromine atom, and a chlorine atom on a pyridine scaffold, offers multiple reactive sites for synthetic elaboration. This technical guide provides a comprehensive review of the synthesis, physicochemical and spectroscopic properties, and known applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, tabulated quantitative data, and visualizations of relevant synthetic and biological pathways are presented to support researchers in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄BrClN₂PubChem
Molecular Weight 207.45 g/mol PubChem[2]
CAS Number 942947-94-6PubChem[2]
Appearance SolidSigma-Aldrich[1]
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported
pKa Not Reported

Spectroscopic Data Summary:

Detailed experimental spectroscopic data for this compound is sparse in the literature. However, based on the analysis of closely related compounds and general principles of spectroscopy, the expected spectral characteristics are outlined below.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons on the pyridine ring are expected to appear as distinct signals. The chemical shift of the amino (-NH₂) protons can vary and may appear as a broad singlet.
¹³C NMR Carbon signals for the pyridine ring will be observed in the aromatic region. The carbon atoms attached to the bromine, chlorine, and amino groups will show characteristic chemical shifts.
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-H stretching of the aromatic ring are expected.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and bromine/chlorine-containing fragments. Common fragmentation would involve the loss of the halogen atoms or the amino group.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-amino-4-chloropyridine. The synthetic route involves the bromination of the pyridine ring followed by the replacement of a chloro group with an amino group. A plausible and documented route to a key intermediate, 5-Bromo-2,4-dichloropyridine, is detailed below.

Synthesis of the Precursor: 5-Bromo-2,4-dichloropyridine

The synthesis of 5-Bromo-2,4-dichloropyridine proceeds in two main steps: bromination of 2-amino-4-chloropyridine and a subsequent Sandmeyer-type diazotization and chlorination reaction.[3][4]

Step 1: Bromination of 2-amino-4-chloropyridine

The first step involves the electrophilic bromination of 2-amino-4-chloropyridine at the 5-position using N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol: Bromination of 2-amino-4-chloropyridine [3][4]

  • Materials:

    • 2-amino-4-chloropyridine

    • N-Bromosuccinimide (NBS)

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-amino-4-chloropyridine (1 equivalent) in dichloromethane in a reaction vessel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (1.1-1.2 equivalents) in portions to the cooled solution while stirring.

    • Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Dissolve the crude product in ethyl acetate and wash with 1 M HCl.

    • Adjust the pH of the aqueous layer to basic with a sodium hydroxide solution and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the brominated intermediate, 2-amino-5-bromo-4-chloropyridine. A typical yield for this step is around 87%.[3][4]

Step 2: Diazotization and Chlorination

The amino group of 2-amino-5-bromo-4-chloropyridine is then converted to a chloro group via a diazotization reaction followed by a Sandmeyer reaction.

Experimental Protocol: Diazotization and Chlorination [3][4]

  • Materials:

    • 2-amino-5-bromo-4-chloropyridine

    • Concentrated hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Cuprous chloride (CuCl)

    • Ethyl acetate

    • Sodium hydroxide (NaOH) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the 2-amino-5-bromo-4-chloropyridine intermediate (1 equivalent) in concentrated hydrochloric acid at -30 °C.

    • Slowly add a solution of sodium nitrite (1.2-1.5 equivalents) in water, maintaining the temperature at -30 °C.

    • After the addition is complete, stir the reaction mixture for 1 hour at -30 °C.

    • Add cuprous chloride to the reaction mixture and allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by column chromatography to yield 5-Bromo-2,4-dichloropyridine. A typical yield for this step is around 68%.[3]

Synthesis of this compound from 5-Bromo-2,4-dichloropyridine

The final step to obtain this compound involves the selective amination of 5-Bromo-2,4-dichloropyridine at the C2 position. The chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the one at the C4 position in such pyridine systems, especially with certain nucleophiles and reaction conditions.

Proposed Experimental Protocol: Selective Amination (General Approach)

  • Materials:

    • 5-Bromo-2,4-dichloropyridine

    • Ammonia source (e.g., aqueous ammonia, ammonia in dioxane)

    • Copper(I) catalyst (e.g., CuI, Cu₂O)

    • Ligand (e.g., a diamine ligand like N,N'-dimethylethylenediamine (DMEDA))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., dioxane, toluene, ethylene glycol)

  • Procedure:

    • In a reaction vessel, combine 5-Bromo-2,4-dichloropyridine (1 equivalent), the copper(I) catalyst (e.g., 5-10 mol%), the ligand (e.g., 10-20 mol%), and the base (e.g., 2 equivalents) in the chosen solvent.

    • Add the ammonia source (an excess, e.g., 5-10 equivalents).

    • Seal the reaction vessel and heat the mixture to a temperature typically ranging from 80 to 120 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of three distinct functional groups allows for sequential and regioselective modifications, making it an attractive starting material for generating compound libraries for drug screening.

Intermediate in the Synthesis of Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, while the bromine atom provides a handle for introducing further diversity through cross-coupling reactions to enhance potency and selectivity. Derivatives of similar aminopyridines have shown inhibitory activity against various kinases, including:

  • p38 Mitogen-Activated Protein Kinase (MAPK): p38 MAPK is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[5][6][7] Inhibitors of p38 MAPK are being investigated for the treatment of inflammatory diseases.

  • Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is a receptor tyrosine kinase involved in the proliferation and differentiation of monocytes and macrophages.[8] Inhibitors of CSF1R, such as Pexidartinib, which is synthesized from a related 2-amino-5-bromopyridine precursor, are used in cancer therapy.[8]

The general workflow for utilizing this compound in the synthesis of kinase inhibitors would involve its use as a core scaffold, with subsequent modifications to introduce moieties that interact with specific regions of the kinase active site.

dot

kinase_inhibitor_synthesis_workflow start This compound step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->step1 intermediate Functionalized Aminopyridine Intermediate step1->intermediate step2 Further Synthetic Modifications intermediate->step2 library Library of Kinase Inhibitor Candidates step2->library screening Biological Screening (Kinase Assays, Cell-based Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->library Iterative Design lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Generalized workflow for kinase inhibitor discovery using this compound.

Potential as an Anticancer Agent

Given that many kinase inhibitors are developed as anticancer agents, derivatives of this compound are likely to be explored for their cytotoxic effects on cancer cell lines. While no specific anticancer activity data for the parent compound has been found, related brominated heterocyclic compounds have shown cytotoxic effects.[9]

A standard method to evaluate the anticancer potential of a compound is the MTT assay, which measures the metabolic activity of cells and can be used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • 96-well plates

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.

Signaling Pathway Context: p38 MAPK Pathway

As derivatives of aminopyridines are known to target the p38 MAPK pathway, understanding this signaling cascade is crucial for the rational design of new inhibitors. The p38 MAPK pathway is activated by various cellular stresses and inflammatory cytokines, leading to a cascade of phosphorylation events that ultimately regulate gene expression and cellular responses.

dot

p38_MAPK_pathway stimuli Cellular Stress / Inflammatory Cytokines receptors Receptors stimuli->receptors mapkkk MAPKKK (e.g., TAK1, ASK1) receptors->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates inhibitor This compound Derivative (Inhibitor) inhibitor->p38 response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->response

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly crucial in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active molecules.[3][4] Pyridine derivatives, in particular, are considered privileged scaffolds in drug discovery due to their ability to mimic phenyl rings and engage in hydrogen bonding, often leading to improved pharmacokinetic and pharmacodynamic properties.[4][5]

5-Bromo-4-chloropyridin-2-amine is a versatile building block for the synthesis of novel substituted pyridines. The presence of two distinct halogen atoms, bromine and chlorine, at positions 5 and 4, respectively, offers opportunities for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[4][6] This differential reactivity allows for selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. The electron-donating amino group at the 2-position influences the electronic properties of the pyridine ring and can impact the reactivity of the C-Br bond. This document provides detailed protocols and application notes for the Suzuki coupling reaction of this compound with various boronic acids, based on established procedures for structurally analogous compounds.

Data Presentation: Reaction Conditions for Analogous Substrates

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of structurally similar bromopyridine derivatives. These conditions can serve as a starting point for the optimization of reactions with this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)[6]Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9578-88[1][7]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂ON/AExpected High[1]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O (4:1)10070-95[8]
Pd(PPh₃)₄PPh₃K₂CO₃EtOH/H₂O70-80Good to Excellent[9][10]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is adapted from procedures for similar substrates.[1][2][7]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq). Subsequently, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Reaction: Stir the reaction mixture vigorously at a temperature between 85-95 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 12-24 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.[2]

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-4-chloropyridin-2-amine product.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Complex1 R-Pd(II)L2-X OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 R-Pd(II)L2-R' Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArX 5-Bromo-4-chloro- pyridin-2-amine ArX->OxAdd ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Catalyst and Degassed Solvents B->C D Heat and Stir (85-95 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Filter through Celite F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: General experimental workflow for the Suzuki coupling reaction.

Application in Drug Discovery

The 5-aryl-4-chloropyridin-2-amine scaffold synthesized through this Suzuki coupling reaction is a valuable intermediate for the development of novel therapeutic agents. This structural motif is found in a variety of biologically active molecules, including inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[5] The remaining chloro and amino groups on the pyridine ring serve as handles for further chemical modifications, allowing for the generation of diverse chemical libraries for high-throughput screening. The ability to selectively functionalize the C-Br bond allows for a modular approach to the synthesis of complex molecules, which is highly desirable in the drug discovery process.[11] The products of these reactions can be further elaborated through subsequent cross-coupling reactions or other transformations to explore structure-activity relationships and optimize lead compounds.

References

Application Note: Selective Buchwald-Hartwig Amination of 5-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is indispensable in medicinal chemistry and materials science for synthesizing arylamines, which are key structural motifs in a multitude of pharmaceuticals and functional materials.[1][4]

The substrate, 5-Bromo-4-chloropyridin-2-amine, presents a valuable opportunity for selective functionalization due to the presence of two distinct halogen atoms on the pyridine core. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions enables a high degree of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F.[4] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position. This allows for selective amination at the C5 position, leaving the C4 chloro-substituent intact for subsequent downstream transformations.

This document provides a detailed protocol and application notes for the selective Buchwald-Hartwig amination of this compound.

Reaction Principle & Catalytic Cycle

The reaction involves the palladium-catalyzed coupling of the C-Br bond of this compound with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the more reactive carbon-bromine bond to form a Pd(II) complex.[1][5]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center, and a base deprotonates the coordinated amine to form a palladium-amido complex.[5][6]

  • Reductive Elimination: The desired C-N bond is formed, releasing the N-substituted product and regenerating the active Pd(0) catalyst to complete the cycle.[1][5][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd_complex Oxidative Addition Intermediate L-Pd(II)(Ar)(Br) pd0->pd_complex Ar-Br amido_complex Palladium-Amido Complex L-Pd(II)(Ar)(NR'R'') pd_complex->amido_complex + HNR'R'' - H-Base+ amido_complex->pd0 Reductive Elimination product_out Ar-NR'R'' (Product) amido_complex->product_out aryl_halide This compound (Ar-Br) amine Amine (HNR'R'') base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Chemoselective Amination

The key to this protocol is the selective amination at the more reactive C-Br bond. By carefully controlling the reaction conditions, particularly temperature and catalyst choice, the C-Cl bond remains unreacted.

Chemoselectivity start This compound reagents + Amine (R₂NH) Pd(0) Catalyst, Ligand, Base start->reagents product 5-Amino-4-chloropyridin-2-amine (Major Product) reagents->product Selective C-Br Amination

Caption: Selective amination at the C5-Br position.

Comparative Data for Dihalogenated Heterocycles

While specific data for this compound is not extensively published, the following table summarizes typical conditions and outcomes for the selective amination of structurally similar dihalogenated heterocycles, which can serve as a guide for optimization.

SubstrateAminePd-Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Selectivity (Br:Cl)
5-Bromo-2-chloropyridineMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1009697:3[8]
2,5-DibromopyridineAnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane10092N/A (Br vs Br)
5-Bromo-2-chloro-pyrimidineBenzylaminePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.4)Toluene10095>95:5
2-Bromo-6-chloropyridinen-HexylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)t-BuOH8088>98:2
3-Bromo-5-chloropyridinePiperidinePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF6591>95:5

Recommended Experimental Protocol

This protocol provides a general starting point. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv) and the base (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 10 minutes. Then, heat the reaction to 80-100 °C using a preheated oil bath.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[1][4]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-4-chloropyridin-2-amine product.

Experimental Workflow Diagram

Experimental_Workflow A 1. Setup Add Pd-catalyst and ligand to oven-dried Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill with Argon (3x). A->B C 3. Reagent Addition Add Substrate and Base. B->C D 4. Solvent/Amine Addition Add Toluene and Amine via syringe. C->D E 5. Reaction Heat to 80-100 °C. Monitor by TLC/LC-MS. D->E F 6. Work-up Cool, dilute, and filter through Celite. E->F G 7. Extraction Wash with water and brine. F->G H 8. Purification Dry, concentrate, and perform column chromatography. G->H I Final Product H->I

Caption: General experimental workflow for the amination.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Palladium reagents, phosphine ligands, and strong bases are hazardous. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.[4]

By following these guidelines, researchers can effectively utilize the Buchwald-Hartwig amination for the selective functionalization of this compound, a valuable intermediate for the synthesis of complex molecules in drug discovery and development.

References

The Versatility of 5-Bromo-4-chloropyridin-2-amine in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-4-chloropyridin-2-amine has emerged as a crucial building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique substitution pattern, featuring reactive bromine and chlorine atoms alongside an amino group, provides multiple avenues for chemical modification, enabling the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and antimicrobial agents, supported by quantitative data and visualizations of relevant biological pathways and experimental workflows.

Application in Kinase Inhibitor Synthesis

The pyridine core of this compound is a privileged structure in the design of kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases. The strategic functionalization of this scaffold allows for the targeting of various protein kinases, including Aurora kinases and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.

Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Derivatives of this compound can be elaborated to effectively target these enzymes.

Signaling Pathway

Aurora_Kinase_Pathway Aurora Kinase Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis Aurora_A Aurora A Kinase Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora B Kinase Aurora_B->Chromosome_Alignment Regulates Aurora_B->Cytokinesis Regulates Inhibitor This compound Derivative Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation Experimental_Workflow General Synthetic and Screening Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Start->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assay or MIC Assay) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Application Notes: Synthesis of Potent Kinase Inhibitors Using 5-Bromo-4-chloropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing the versatile building block, 5-Bromo-4-chloropyrimidin-2-amine. This halogenated pyrimidine derivative is a valuable starting material for the development of targeted therapeutics, particularly inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division and a promising target in oncology.[1][2][3]

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine core of ATP and form crucial hydrogen bonding interactions within the kinase hinge region.[4][5] The differential reactivity of the chloro and bromo substituents on the 5-Bromo-4-chloropyrimidin-2-amine ring allows for sequential and regioselective functionalization, making it an ideal scaffold for generating diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies.[2][5]

Strategic Synthesis of Kinase Inhibitors

The synthesis of kinase inhibitors from 5-Bromo-4-chloropyrimidin-2-amine typically involves a two-step process leveraging the differential reactivity of the two halogen atoms. The chlorine atom at the 4-position is more susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 5-position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][5] This allows for the controlled, stepwise introduction of various substituents to optimize the potency and selectivity of the final compound.

A general synthetic workflow is illustrated below:

G A 5-Bromo-4-chloropyrimidin-2-amine B Nucleophilic Aromatic Substitution (SNAr) (e.g., with a primary amine) A->B Step 1 C Intermediate: 5-Bromo-N-substituted-pyrimidine-2,4-diamine B->C D Suzuki-Miyaura Coupling (e.g., with an arylboronic acid) C->D Step 2 E Final Kinase Inhibitor D->E

Caption: General workflow for the synthesis of kinase inhibitors.

Data Presentation: Biological Activity of Pyrimidine-Based Kinase Inhibitors

The following tables summarize the inhibitory activity of representative kinase inhibitors synthesized from pyrimidine-based scaffolds. This data highlights the potential for developing highly potent inhibitors using the methodologies described.

Table 1: Inhibitory Activity of Pyrimidine-Based PLK4 Inhibitors

CompoundTarget KinaseIC50 (µM)Cell LineReference
Compound 8hPLK40.0067-[1]
WY29PLK40.027-[3]
CentrinonePLK40.00271-[1]

Table 2: Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors

CompoundTarget KinaseIC50 (µM)Reference
Alisertib (MLN8237)Aurora A0.0012[6]
Barasertib (AZD1152)Aurora B0.00037[6]
AMG900Aurora B0.004[6]

Table 3: Comparative Efficacy of Pyrimidine-Based vs. Non-Pyrimidine-Based EGFR Inhibitors

ParameterOsimertinib (Pyrimidine)Erlotinib (Quinazoline)Reference
Biochemical IC50 (EGFR WT)~15 nM~2 nM[7]
Biochemical IC50 (EGFR L858R)~1 nM~2 nM[7]
Biochemical IC50 (EGFR T790M)~1 nM~200 nM[7]
Cellular IC50 (PC-9, EGFR del19)~10 nM~5 nM[7]
Cellular IC50 (H1975, L858R/T790M)~15 nM>5000 nM[7]

Signaling Pathway: Polo-like Kinase 4 (PLK4) in Cancer

PLK4 is a master regulator of centriole duplication, a critical process for proper cell division.[3] Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[8][9] Therefore, inhibiting PLK4 is a promising therapeutic strategy for cancer. The diagram below illustrates the central role of PLK4 in cell cycle regulation and the consequences of its inhibition.

G cluster_0 Cell Cycle Progression cluster_1 Cancer Pathogenesis PLK4 PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication regulates Proper Mitosis Proper Mitosis Centriole Duplication->Proper Mitosis Genomic Stability Genomic Stability Proper Mitosis->Genomic Stability PLK4 Overexpression PLK4 Overexpression Centrosome Amplification Centrosome Amplification PLK4 Overexpression->Centrosome Amplification Chromosomal Instability Chromosomal Instability Centrosome Amplification->Chromosomal Instability Tumorigenesis Tumorigenesis Chromosomal Instability->Tumorigenesis PLK4 Inhibitor PLK4 Inhibitor PLK4 Inhibitor->PLK4 inhibits PLK4 Inhibitor->PLK4 Overexpression inhibits Inhibition of Centriole Duplication Inhibition of Centriole Duplication PLK4 Inhibitor->Inhibition of Centriole Duplication Cell Cycle Arrest Cell Cycle Arrest Inhibition of Centriole Duplication->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: PLK4 signaling in cancer and the effect of inhibition.

Experimental Protocols

The following are detailed protocols for the key synthetic transformations involving 5-Bromo-4-chloropyrimidin-2-amine. These can be adapted for the synthesis of various kinase inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes a general procedure for the substitution of the 4-chloro group with an amine nucleophile.

Materials:

  • 5-Bromo-4-chloropyrimidin-2-amine

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., isopropanol, N,N-Dimethylformamide (DMF), or 1,4-dioxane)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 5-Bromo-4-chloropyrimidin-2-amine (1.0 equivalent) and the chosen anhydrous solvent.

  • Add the desired amine (1.1 - 1.5 equivalents) to the solution.

  • Add the base (e.g., DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). If a less polar solvent is used, the solvent can be removed under reduced pressure.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-N-substituted-pyrimidine-2,4-diamine intermediate.

Protocol 2: Suzuki-Miyaura Coupling at the C5-Position

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the 5-bromo intermediate with an arylboronic acid.

Materials:

  • 5-Bromo-N-substituted-pyrimidine-2,4-diamine intermediate (from Protocol 1)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water mixture, 4:1)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer

  • Inert gas source (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • In a Schlenk flask, combine the 5-bromo intermediate (1.0 equivalent), the arylboronic acid (1.2 - 1.5 equivalents), and the base (2.0 - 3.0 equivalents).

  • Add the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Stir the reaction mixture at an elevated temperature (e.g., 90-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

Conclusion

5-Bromo-4-chloropyrimidin-2-amine is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its dual reactivity at the 4- and 5-positions enables the efficient construction of diverse libraries of substituted pyrimidines. By leveraging the synthetic strategies and protocols outlined in these application notes, researchers can explore the vast chemical space around this privileged scaffold to develop potent and selective inhibitors targeting various kinases implicated in human diseases.

References

Application Notes: 5-Bromo-4-chloropyridin-2-amine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloropyridin-2-amine is a highly functionalized heterocyclic building block that serves as a versatile starting material in the synthesis of a wide array of complex molecules. Its unique substitution pattern, featuring an amino group and two distinct halogen atoms (bromine and chlorine), offers multiple reactive sites for strategic chemical modifications. This allows for the construction of diverse molecular scaffolds with significant applications in pharmaceutical and agrochemical research.[1] The differential reactivity of the C-Br and C-Cl bonds enables selective functionalization through various cross-coupling and nucleophilic substitution reactions, making it an invaluable tool for medicinal chemists.

Derivatives of this compound have shown considerable promise as potent inhibitors of various protein kinases, which are crucial targets in oncology and the treatment of inflammatory diseases.[1][2] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the synthetic potential of this valuable intermediate.

Physicochemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 942947-94-6
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.45 g/mol
Appearance Light yellow solid
Melting Point 127.3-128.4 °C
Storage 2-8°C, dry

Applications in Heterocyclic Synthesis

The strategic positioning of the amino, bromo, and chloro substituents on the pyridine ring allows for a multitude of synthetic transformations:

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of anti-cancer and anti-inflammatory drugs.[1] Its derivatives have been investigated as potent kinase inhibitors, including those targeting Polo-like kinase 4 (PLK4), Colony-Stimulating Factor 1 Receptor (CSF1R), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]

  • Agrochemicals: It is utilized in the formulation of novel herbicides and pesticides for crop protection.[1]

  • Material Science: The compound is explored for creating new polymers and coatings with enhanced durability.[1]

Key Synthetic Transformations and Protocols

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position is more reactive than the chlorine atom at the C4 position towards palladium-catalyzed cross-coupling reactions. This allows for selective arylation or heteroarylation at the C5 position.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromo-amino Pyridines

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9515+85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9515+85-95
33,5-bis(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5)K₃PO₄1,4-Dioxane11012-1882
44-Anisylboronic acidPd₂(dba)₃ (1.5)NaOtBu1,4-Dioxane11012-1874

Data adapted from reactions with structurally similar substrates.[5][6]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[7]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-chloropyridin-2-amine.[7]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic substitution, typically at the C4-chloro position, especially after the C5 position has been functionalized.

Quantitative Data for Nucleophilic Substitution on Analogous Chloropyrimidines

EntryNucleophileSolventBaseTemp. (°C)TimeYield (%)
14-MethylpiperazinePropanolTriethylamine120-140 (MW)15-30 min54
2AnilineWaterHCl (0.1 eq)806 h91
34-FluoroanilineWaterHCl (0.1 eq)803 h94

Data adapted from reactions with structurally similar substrates.

Detailed Experimental Protocol: Nucleophilic Substitution with Amines

  • Reaction Setup: To a solution of the 5-aryl-4-chloropyridin-2-amine (1.0 eq) in a suitable solvent (e.g., propanol, water, or DMF), add the amine nucleophile (1.1-1.5 eq) and a base (e.g., triethylamine or DIPEA, 1.5-2.0 eq) if required.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h). For microwave-assisted synthesis, irradiate the mixture at 120-140 °C for 10-30 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates a general workflow for the diversification of this compound.

G A This compound B Suzuki Coupling (at C5-Br) A->B Ar-B(OH)₂ Pd Catalyst, Base C 5-Aryl-4-chloropyridin-2-amine B->C D Nucleophilic Substitution (at C4-Cl) C->D Nucleophile (R-NH₂) Heat or Microwave E 2,4,5-Trisubstituted Pyridine (Bioactive Molecule) D->E

Caption: General synthetic workflow for functionalization.

Biological Signaling Pathway: PLK4 Inhibition

Derivatives of this compound have been developed as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. Inhibition of PLK4 disrupts the cell cycle and can induce apoptosis in cancer cells.[4]

PLK4_Pathway cluster_0 cluster_1 PLK4 PLK4 Kinase ADP ADP PLK4->ADP Centriole Centriole Duplication PLK4->Centriole Phosphorylation Cascade PLK4->Centriole ATP ATP ATP->PLK4 Inhibitor This compound Derivative Inhibitor->PLK4 Inhibition G1_Arrest G1 Cell Cycle Arrest Centriole->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: Simplified PLK4 signaling pathway and inhibition.

Conclusion

This compound is a cornerstone building block in modern medicinal and agricultural chemistry. Its well-defined reactivity allows for the controlled and sequential introduction of various functional groups, enabling the synthesis of diverse libraries of heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile intermediate, paving the way for the discovery of novel therapeutic agents and other valuable chemical entities.

References

Application Note: Protocol for the Regioselective N-arylation of 5-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-arylated aminopyridines are privileged structural motifs prevalent in a wide range of pharmaceuticals and biologically active compounds. The development of robust and selective methods for their synthesis is a key focus in medicinal chemistry. 5-Bromo-4-chloropyridin-2-amine is a valuable synthetic intermediate, offering multiple points for diversification.[1] However, the presence of two distinct halogen atoms (bromine and chlorine) on the pyridine ring presents a significant challenge in achieving regioselective functionalization. This application note provides detailed protocols for the selective N-arylation at the C-5 position of this compound, leveraging the differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions. The primary methods discussed are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Principle of Regioselectivity

In transition-metal-catalyzed cross-coupling reactions, the rate of oxidative addition to the catalyst is highly dependent on the carbon-halogen bond strength. For palladium catalysts, the reactivity of aryl halides typically follows the trend: C-I > C-Br > C-Cl > C-F. Consequently, for the substrate this compound, the palladium catalyst will preferentially insert into the weaker Carbon-Bromine bond at the C-5 position over the stronger Carbon-Chlorine bond at the C-4 position. This inherent difference in reactivity allows for highly regioselective N-arylation at the C-5 position, leaving the C-4 chloro-substituent intact for subsequent transformations.

G Diagram 1: Regioselectivity of N-arylation cluster_reactants Reactants cluster_selectivity Reactivity Sites reactant1 This compound plus + catalyst Pd or Cu Catalyst Base, Solvent, Heat reactant1->catalyst reactant2 Aryl-NH2 reactant2->catalyst C5_Br C-5 (Bromo) More Reactive Site catalyst->C5_Br Preferential Oxidative Addition C4_Cl C-4 (Chloro) Less Reactive Site catalyst->C4_Cl Disfavored product N-Aryl-4-chloro-5-aminopyridin-2-amine (Selective Product) C5_Br->product

Caption: Regioselectivity in the N-arylation of this compound.

Experimental Protocols

Two primary methods for the regioselective N-arylation of this compound are presented. The Buchwald-Hartwig amination is often the method of choice due to its broad substrate scope and milder conditions.[2][3] The Ullmann condensation serves as a valuable alternative, particularly when palladium-based methods are not suitable.[4]

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is highly effective for coupling a wide range of primary and secondary amines with this compound.[5] The choice of ligand is critical for achieving high yields.[2][6]

Materials:

  • This compound (1.0 equiv)

  • Aryl amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, 5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, Schlenk tube, magnetic stirrer, heating mantle/oil bath.

Procedure:

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl amine, the base, the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath and stir vigorously at the desired temperature (typically 80-120 °C).[7]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove the catalyst and inorganic salts.[3]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.[7]

Protocol 2: Copper-Catalyzed Ullmann Condensation

While often requiring higher temperatures than the Buchwald-Hartwig reaction, modern Ullmann protocols using ligands can be very effective.[4][8]

Materials:

  • This compound (1.0 equiv)

  • Aryl amine (1.5-2.0 equiv)

  • Copper catalyst (e.g., CuI, Cu₂O, 10-20 mol%)

  • Ligand (e.g., L-proline, 1,10-phenanthroline, 20-40 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • High-boiling point polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, reaction vial, magnetic stirrer, heating mantle/oil bath.

Procedure:

  • Setup: In a reaction vial, combine this compound, the aryl amine, the copper catalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent Addition: Add the anhydrous polar aprotic solvent via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at the specified temperature (typically 100-140 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). An aqueous ammonia solution can be used to wash the organic layer to complex with and remove residual copper catalyst.

  • Extraction: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the desired N-arylated product.[7]

Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed N-arylation reactions of substituted bromo-pyridines, providing an indication of expected yields under various conditions. Yields are highly dependent on the specific aryl amine used.

EntryArylating AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11012-1875-85
24-MethoxyanilinePd(OAc)₂ (3)BINAP (6)K₃PO₄Dioxane10016-2470-80
3MorpholinePd₂(dba)₃ (2.5)BrettPhos (5)NaOtBuToluene1008-1280-95
4IndolePd(OAc)₂ (5)DPPF (10)K₂CO₃DMF1202465-75
5BenzylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11012-1678-88

Table 1: Representative Conditions and Yields for Buchwald-Hartwig N-arylation.

Experimental Workflow Visualization

G Diagram 2: General Experimental Workflow for N-arylation start Start setup 1. Reaction Setup (Reagents, Catalyst, Base, Ligand) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent 3. Add Anhydrous Solvent inert->solvent reaction 4. Heat & Stir (80-140 °C) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Workup (Cool, Dilute, Filter) monitor->workup Complete extract 7. Extraction & Washing workup->extract purify 8. Purification (Column Chromatography) extract->purify product Final Product (Characterization) purify->product

Caption: General experimental workflow for N-arylation cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 5-Bromo-4-chloropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: This substrate presents several challenges. The primary amino group at the C2 position can coordinate with the palladium catalyst, potentially inhibiting its activity. Additionally, the presence of two different halogen atoms (bromine and chlorine) requires careful control of reaction conditions to ensure selective coupling.

Q2: Which halogen will react selectively in the Suzuki coupling?

A2: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond towards oxidative addition, which is typically the rate-determining step in the catalytic cycle. Therefore, under standard Suzuki conditions, the reaction will selectively occur at the C5-Br position, leaving the C4-Cl position available for subsequent transformations.

Q3: What are the most common side reactions to watch for?

A3: The most common side reactions include:

  • Protodeboronation: The boronic acid reacts with residual water or protic solvents to form an arene, consuming the coupling partner.

  • Dehalogenation: The starting material loses a halogen atom (typically bromine) which is replaced by a hydrogen atom. This can be caused by certain bases or solvents.

  • Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl byproduct. This is often exacerbated by the presence of oxygen or if a Pd(II) precatalyst is used.

Q4: What are the recommended starting conditions for a screening reaction?

A4: For a challenging substrate like this, a robust catalyst system with a bulky, electron-rich ligand is recommended. A good starting point would be a Buchwald-type palladacycle precatalyst or a combination of a palladium source like Pd(OAc)₂ with a ligand such as SPhos or XPhos. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required, and a common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.

Troubleshooting Guide

Problem 1: Low or No Conversion to Product

If you observe primarily unreacted starting material, consult the following decision tree and table for potential causes and solutions.

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup start Low / No Yield catalyst_inactive Inactive Catalyst? start->catalyst_inactive Check Catalyst temp_low Temperature Too Low? start->temp_low Check Conditions base_wrong Inappropriate Base? start->base_wrong oxygen Oxygen Contamination? start->oxygen Check Setup reagent_quality Poor Reagent Quality? start->reagent_quality solution_catalyst Solution: - Use fresh, high-purity catalyst/ligand. - Employ robust Buchwald-type ligands (e.g., SPhos, XPhos) or NHCs. - Ensure Pd(II) precatalyst is reduced to active Pd(0). catalyst_inactive->solution_catalyst solution_temp Solution: - Increase temperature. - Aryl chlorides/challenging substrates often require 80-110 °C. temp_low->solution_temp solution_base Solution: - Use a stronger base (K₃PO₄, Cs₂CO₃). - Ensure base is finely ground and dry. base_wrong->solution_base solution_oxygen Solution: - Thoroughly degas solvents and reaction mixture (e.g., freeze-pump-thaw or sparge with Ar/N₂). oxygen->solution_oxygen solution_reagent Solution: - Verify purity of starting materials. - Ensure boronic acid has not degraded. reagent_quality->solution_reagent

Caption: Troubleshooting logic for low product yield.

Potential CauseRecommended Solution
Inactive Catalyst The 2-amino group can inhibit the catalyst. Use catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition and stabilize the active species. Ensure the quality of the palladium source and ligand.
Insufficient Temperature The C-Br bond on the electron-rich aminopyridine may require higher temperatures for efficient oxidative addition. Screen temperatures in the range of 80-110 °C.
Inappropriate Base A weak or insoluble base may not effectively facilitate the transmetalation step. Switch to a stronger base such as K₃PO₄, CsF, or Cs₂CO₃. The presence of a controlled amount of water can be crucial for the activity of bases like K₃PO₄.
Oxygen Contamination The active Pd(0) catalyst is oxygen-sensitive. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).
Problem 2: Significant Formation of Side Products
Observed Side ProductPotential CauseRecommended Solution
Dehalogenated Starting Material (4-chloro-pyridin-2-amine) The base or solvent may be promoting hydrodehalogenation.Consider changing the base (e.g., from an alkoxide to a carbonate or phosphate). Protecting the amino group can sometimes suppress this side reaction.
Homocoupled Boronic Acid (Biaryl) Presence of oxygen or incomplete reduction of a Pd(II) precatalyst.Rigorously exclude oxygen from the reaction. Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) or add the boronic acid slowly to the reaction mixture after the catalyst has been activated.
Protodeboronation Product (Arene from boronic acid) Excess water or high temperatures can lead to the decomposition of the boronic acid.Use anhydrous solvents if possible, or carefully control the amount of water in biphasic systems. Avoid unnecessarily high temperatures or prolonged reaction times.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

This table provides a set of starting points for optimizing the Suzuki coupling of this compound.

ParameterCondition 1 (Robust)Condition 2 (Classic)Condition 3 (Alternative)
Catalyst XPhos Pd G3 (1-3 mol%)Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)
Ligand (Internal to precatalyst)-SPhos (4 mol%)
Base K₃PO₄ (2.0 - 3.0 equiv.)K₂CO₃ (2.0 - 3.0 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / EtOH / H₂O (2:1:1)2-MeTHF / H₂O (10:1)
Temperature 90 - 110 °C85 - 100 °C80 - 100 °C
Table 2: Common Catalyst Systems for Challenging Heteroaryl Halides
Catalyst / Ligand SystemKey Features & Applications
Pd(OAc)₂ / SPhos or XPhos Highly active for electron-rich and sterically hindered aryl chlorides and bromides. The bulky, electron-rich ligand facilitates oxidative addition.
Pd(PPh₃)₄ A common, versatile Pd(0) catalyst. May be less effective for this specific substrate due to potential catalyst inhibition by the amine but is a good benchmark.
PdCl₂(dppf) A robust and widely used precatalyst. Often effective but may require higher temperatures compared to Buchwald systems.
PEPPSI-IPr An NHC-ligated catalyst that is often highly effective for cross-coupling of challenging heteroaryl chlorides.

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol is a general starting point and should be optimized for specific boronic acids.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Workup prep1 1. Add Reagents (this compound, Boronic Acid, Base) to a dry Schlenk flask. prep2 2. Add Magnetic Stir Bar. react1 3. Seal flask and purge with inert gas (Ar or N₂) 3x. prep2->react1 react2 4. Add Catalyst & Ligand (if separate) under inert gas flow. react1->react2 react3 5. Add Degassed Solvent(s). react2->react3 run1 6. Heat to desired temperature (e.g., 95 °C) with vigorous stirring. react3->run1 run2 7. Monitor reaction by TLC or LC-MS. run1->run2 run3 8. Cool to RT, dilute with organic solvent (e.g., Ethyl Acetate). run2->run3 run4 9. Wash with water and brine. run3->run4 run5 10. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. run4->run5 run6 11. Purify by column chromatography. run5->run6

Caption: General experimental workflow for Suzuki coupling.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv.)

  • Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 95 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-chloropyridin-2-amine.

Technical Support Center: Purification of 5-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 5-Bromo-4-chloropyridin-2-amine via recrystallization.

Compound Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 942947-94-6[1][2]
Molecular Formula C₅H₄BrClN₂[1][2][3]
Molecular Weight 207.46 g/mol [2][3]
Appearance White to off-white solid[3]
Melting Point Typically in the range of 140-145°C[3]
Solubility Low solubility in water; soluble in some organic solvents like dichloromethane and chloroform.[3]

Experimental Protocol: Recrystallization

This section outlines a general yet detailed methodology for the recrystallization of this compound.

Objective: To purify crude this compound by removing impurities based on differences in solubility.

Core Principle: The compound should be highly soluble in a chosen solvent at high temperatures and poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Methodology:

  • Solvent Selection:

    • Perform small-scale solubility tests with various solvents to identify a suitable one or a solvent pair.[4][5] The principle of "like dissolves like" suggests that polar solvents may be effective for this polar pyridine derivative.[3][4]

    • Place a few milligrams of the crude compound into a test tube and add a small amount of the solvent. Observe solubility at room temperature and then upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to the flask while heating and stirring until the compound is fully dissolved. Using too much solvent is a common cause of recrystallization failure.[6][7]

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, solid reagents) are observed in the hot solution, perform a hot gravity filtration.[8] This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[9]

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.

  • Crystal Isolation:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying:

    • Dry the crystals completely to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve check_impurities Insoluble Impurities? dissolve->check_impurities hot_filtration Hot Gravity Filtration check_impurities->hot_filtration Yes cool_solution Slow Cooling (Room Temp -> Ice Bath) check_impurities->cool_solution No hot_filtration->cool_solution induce_crystallization Induce Crystallization (If Necessary) cool_solution->induce_crystallization isolate Isolate Crystals (Vacuum Filtration) induce_crystallization->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: Standard experimental workflow for the recrystallization of this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound will not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is inappropriate for your compound.[4] Pyridine derivatives are often polar and require polar solvents.[4]

  • Solution:

    • Re-evaluate Solvent Choice: Refer to the solvent selection guide below and perform small-scale solubility tests to find a more suitable solvent.

    • Check for Insoluble Impurities: If a large portion of the compound has dissolved but some solid remains, these may be insoluble impurities. In this case, proceed to a hot gravity filtration step to remove them.[8]

Q2: No crystals are forming after the solution has cooled.

  • Possible Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[6][7]

  • Solution 1: Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[4][6]

  • Possible Cause 2: The solution is supersaturated. The compound is dissolved beyond its usual solubility limit but has not yet begun to crystallize.[4]

  • Solution 2:

    • Scratching: Scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The small glass particles scraped off can serve as nucleation sites for crystal growth.[4]

    • Seeding: Add a tiny, pure crystal of the compound (a "seed crystal") to the cooled solution to initiate crystallization.[4]

Q3: My compound is separating as an oil instead of crystals ("oiling out").

  • Possible Cause: This common issue occurs when the compound separates from the solution at a temperature above its melting point, often due to the solution cooling too rapidly or the presence of significant impurities.[7][8][9]

  • Solution:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point.

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down heat loss. Very slow cooling favors the formation of crystals over oil.[7]

Q4: The final product has a low yield.

  • Possible Cause 1: Too much solvent was used during dissolution. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

  • Solution 1: Before filtration, ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your product. You can also try to recover a second crop of crystals by boiling off some solvent from the mother liquor.

  • Possible Cause 2: Premature filtration. The crystals were filtered before crystallization was complete.

  • Solution 2: Allow sufficient time for crystallization. An ideal process shows crystal growth over a period of about 20 minutes or more.

  • Possible Cause 3: Excessive washing. Washing the crystals with too much solvent, or with a solvent that was not sufficiently cold, can dissolve some of the product.

  • Solution 3: Use only a minimal amount of ice-cold solvent for washing the filter cake.

Troubleshooting_Guide cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions problem1 No Crystals Form cause1a Too Much Solvent problem1->cause1a cause1b Supersaturation problem1->cause1b problem2 Compound 'Oils Out' cause2a Cooling Too Rapidly problem2->cause2a cause2b High Impurity Level problem2->cause2b problem3 Low Yield cause3a Excess Solvent Used problem3->cause3a cause3b Premature Filtration problem3->cause3b solution1a Boil Off Solvent cause1a->solution1a solution1b Scratch Flask / Add Seed cause1b->solution1b solution2a Reheat, Add Solvent, Cool Slowly cause2a->solution2a cause2b->solution2a solution3a Concentrate Mother Liquor cause3a->solution3a solution3b Ensure Full Cooling cause3b->solution3b

Caption: A troubleshooting decision guide for common recrystallization issues.

Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. Below is a table of common solvents and their general applicability for polar, amine-containing compounds like this compound.

Solvent ClassExample SolventsSuitability and Comments
Alcohols Ethanol, Methanol, IsopropanolOften excellent choices for polar compounds like pyridine derivatives.[8] May be too strong a solvent, requiring a co-solvent.
Halogenated Dichloromethane, ChloroformThe compound is known to be soluble in these.[3] Their high volatility can sometimes make crystallization challenging.[8]
Esters Ethyl AcetateA moderately polar solvent that is often a good starting point for many organic compounds.
Ketones AcetoneA polar aprotic solvent that can be effective. Often used in a solvent pair with a nonpolar solvent like hexanes.[5]
Aprotic Polar AcetonitrileCan be effective for certain amine salts and polar compounds.[8]
Hydrocarbons Hexanes, TolueneGenerally used as the "poor" solvent (anti-solvent) in a mixed solvent system due to the polarity of the target compound.
Aqueous WaterUnlikely to be a good single solvent due to low solubility, but could be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[3][5]

References

Technical Support Center: Synthesis of 5-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of 5-Bromo-4-chloropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

Common impurities can include unreacted starting materials, such as 2-amino-4-chloropyridine, and over-brominated byproducts, like 3,5-dibromo-4-chloropyridin-2-amine. The formation of isomeric impurities is also possible depending on the specific synthetic route employed.

Q2: What are the recommended methods for purifying crude this compound?

The most effective and widely used purification techniques are silica gel column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity.

Q3: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. It helps in identifying the fractions containing the pure product during column chromatography and in assessing the purity of the crystalline product after recrystallization. A suitable mobile phase for TLC can be a mixture of petroleum ether and ethyl acetate.[1] The optimal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[1]

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the desired product from an impurity.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate Solvent System Optimize the eluent system using TLC prior to the column run. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.[2]
Column Overloading Reduce the amount of crude material loaded onto the column. As a general rule, use about 40-50 g of silica gel for every 1 g of crude product.[1]
Flow Rate is Too High A slower flow rate allows for better equilibrium between the stationary and mobile phases, leading to improved separation.
Co-eluting Impurity If an impurity has a very similar polarity to the product, consider an alternative purification method such as recrystallization or preparative HPLC.

Problem: The product is not eluting from the column.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Solvent Polarity is Too Low Gradually increase the polarity of the mobile phase. For basic compounds like aminopyridines, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help reduce strong adsorption to the silica gel and improve elution.[2]
Compound Crashing Out on the Column Ensure the compound is fully dissolved in the loading solvent and that the loading solvent is not significantly stronger than the initial mobile phase.
Recrystallization

Problem: The compound does not crystallize upon cooling.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Solution is Not Saturated Concentrate the solution by evaporating some of the solvent.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Inappropriate Solvent The chosen solvent may be too good a solvent for the compound. Perform solvent screening to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Problem: The recovered product is not pure.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Impurities Co-crystallized The cooling process may have been too rapid, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Insufficient Washing Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
Insoluble Impurities Present If insoluble impurities are observed in the hot solution, perform a hot filtration before allowing the solution to cool.[2]

Experimental Protocols

Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

  • TLC Analysis: Before performing column chromatography, determine the optimal solvent system (mobile phase) using TLC. Test various ratios of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ideal system will show good separation between the desired product (Rf ≈ 0.2-0.3) and impurities.[1]

  • Column Packing:

    • Secure a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles.

    • Allow the excess solvent to drain until it reaches the top of the silica bed, being careful not to let the column run dry.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.[1]

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent mixture determined from your TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution).

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load_sample Load Sample adsorb->load_sample pack_column Pack Column with Silica Gel Slurry pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography Purification.

troubleshooting_logic start Poor Separation? cause1 Inappropriate Solvent System? start->cause1 Yes cause2 Column Overloaded? start->cause2 No cause1->cause2 No solution1 Optimize Eluent with TLC cause1->solution1 Yes cause3 Flow Rate Too High? cause2->cause3 No solution2 Reduce Sample Load cause2->solution2 Yes solution3 Decrease Flow Rate cause3->solution3 Yes end_node Improved Separation solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting Poor Separation in Column Chromatography.

References

Technical Support Center: Bromination of 2-amino-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the bromination of 2-amino-4-chloropyridine to synthesize 2-amino-5-bromo-4-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the bromination of 2-amino-4-chloropyridine?

The most prevalent and scalable method is the electrophilic bromination using N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane. This method is favored for its high regioselectivity for the desired 5-bromo isomer and relatively mild reaction conditions, which are crucial for minimizing side product formation and achieving high yields.[1]

Q2: I am experiencing a low yield in my bromination reaction. What are the potential causes?

Low yields in the bromination of 2-amino-4-chloropyridine can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Suboptimal Reaction Temperature: Temperature control is critical. Elevated temperatures can lead to the formation of side products.

  • Formation of By-products: Over-bromination can lead to the formation of di-brominated species.

  • Impure Reagents: The purity of 2-amino-4-chloropyridine and the brominating agent is crucial.

  • Loss of Product During Work-up and Purification: The product may be lost during extraction, washing, or purification steps.

Q3: What are the typical side products in this reaction, and how can I minimize their formation?

The primary side product is the di-brominated species, 2-amino-3,5-dibromo-4-chloropyridine. The amino group at the 2-position is a strong activating group, making the pyridine ring susceptible to further electrophilic attack.

To minimize the formation of this by-product:

  • Control the Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.2 equivalents).

  • Maintain Low Temperatures: Running the reaction at a low temperature (e.g., 0°C) is essential to control the reactivity and improve selectivity.[1]

  • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q5: What are the recommended work-up and purification procedures for 2-amino-5-bromo-4-chloropyridine?

A typical work-up involves quenching the reaction, followed by extraction and purification.

  • Quenching: The reaction is often quenched with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted bromine.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The organic layer is washed with water and brine to remove any residual reagents and salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Purification: The crude product can be further purified by washing with a suitable solvent like acetonitrile or by recrystallization to obtain a high-purity product.[2] Column chromatography can also be employed for very high purity requirements.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Monitor the reaction closely using TLC to ensure the complete consumption of the starting material. If necessary, increase the reaction time.
Suboptimal reaction temperature.Maintain a low reaction temperature (e.g., 0°C) using an ice bath throughout the addition of the brominating agent.
Loss of product during work-up and purification.Ensure proper phase separation during extraction. Minimize the number of transfer steps. Optimize the purification method (e.g., solvent choice for washing/recrystallization).
Multiple Spots on TLC (Side Product Formation) Over-bromination (di-bromination).Use a precise stoichiometry of the brominating agent (1.0-1.1 equivalents). Add the brominating agent slowly and in portions. Ensure the reaction temperature is kept low.
Reaction with impurities.Use high-purity starting materials and solvents.
Difficulty in Isolating the Product Product is an oil or does not precipitate.If the product is an oil after solvent removal, try triturating with a non-polar solvent like hexane to induce solidification. For purification, consider column chromatography.
Poor precipitation during work-up.Ensure the pH of the aqueous layer is appropriate for the product to be in its neutral, less soluble form during extraction.

Experimental Protocols

High-Yield Bromination of 2-amino-4-chloropyridine with NBS

This protocol is adapted from a high-yield industrial method.[1]

Materials:

  • 2-amino-4-chloropyridine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Sodium Hydroxide solution

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chloropyridine (1 equivalent) in dichloromethane (10 volumes). Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.1 equivalents) in portions to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic layer with 1M hydrochloric acid.

    • Adjust the pH of the aqueous layer to basic with a sodium hydroxide solution and then extract with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • The crude product can be further purified by washing with acetonitrile or by recrystallization.

Expected Yield: 87%[1]

Data Presentation

Table 1: Comparison of Bromination Conditions for 2-amino-4-chloropyridine

Brominating AgentSolventTemperatureYield of 2-amino-5-bromo-4-chloropyridineReference
N-BromosuccinimideDichloromethane0°C87%[1]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-amino-4-chloropyridine in Dichloromethane cool Cool to 0°C start->cool add_nbs Add NBS (1.1 eq) slowly cool->add_nbs stir Stir at 0°C for 30 min add_nbs->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete concentrate Concentrate monitor->concentrate Reaction Complete dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash_acid Wash with 1M HCl dissolve->wash_acid basify_extract Basify and Extract with Ethyl Acetate wash_acid->basify_extract wash_brine Wash with Brine basify_extract->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Washing/ Recrystallization filter_concentrate->purify end 2-amino-5-bromo-4-chloropyridine purify->end

Caption: Experimental workflow for the high-yield synthesis of 2-amino-5-bromo-4-chloropyridine.

troubleshooting_yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion check_temp Review Temperature Control check_completion->check_temp Yes incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Analyze for By-products (TLC/NMR) check_temp->check_byproducts OK temp_high Temperature Too High check_temp->temp_high Issue Found review_workup Review Work-up and Purification Procedure check_byproducts->review_workup No byproducts_present By-products Present check_byproducts->byproducts_present Yes loss_during_workup Product Loss review_workup->loss_during_workup Potential Issues solution_time Increase Reaction Time and Continue Monitoring incomplete->solution_time solution_temp Maintain Strict Temperature Control (0°C) temp_high->solution_temp solution_byproducts - Control Stoichiometry - Slow Reagent Addition - Optimize Temperature byproducts_present->solution_byproducts solution_workup - Optimize pH for Extraction - Minimize Transfers - Optimize Purification Solvent loss_during_workup->solution_workup

Caption: Troubleshooting flowchart for low yield in the bromination of 2-amino-4-chloropyridine.

References

Preventing decomposition of 5-Bromo-4-chloropyridin-2-amine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Bromo-4-chloropyridin-2-amine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by several factors, including elevated temperatures, prolonged reaction times, the choice of base and solvent, and the nature of the catalyst. The amino group on the pyridine ring can also play a role in catalyst inhibition and the promotion of side reactions.

Q2: What are the known decomposition products of this compound?

A2: Under thermal stress, hazardous decomposition products can include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[1] In the context of palladium-catalyzed cross-coupling reactions, potential side products arising from the transformation of the starting material or subsequent reactions of the desired product include hydrodehalogenated species and homocoupling products.

Q3: How should this compound be properly handled and stored to ensure its stability?

A3: To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] For laboratory quantities, storage at 2-8°C is recommended. It is important to avoid the formation of dust during handling.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Low Yield of Desired Product and Presence of Unidentified Impurities

Possible Cause: Decomposition of the starting material due to inappropriate reaction conditions.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Solutions cluster_3 Outcome start Low Yield and/or Impurities Observed check_temp Review Reaction Temperature start->check_temp check_base Evaluate Base Strength start->check_base check_solvent Assess Solvent Choice start->check_solvent check_catalyst Examine Catalyst System start->check_catalyst lower_temp Lower Reaction Temperature check_temp->lower_temp weaker_base Use a Weaker Base check_base->weaker_base aprotic_solvent Switch to Aprotic, Degassed Solvent check_solvent->aprotic_solvent protect_amine Protect Amino Group check_catalyst->protect_amine optimize_ligand Optimize Ligand and Catalyst Loading check_catalyst->optimize_ligand end Improved Yield and Purity lower_temp->end weaker_base->end aprotic_solvent->end protect_amine->end optimize_ligand->end

Caption: Troubleshooting workflow for low reaction yield.

Solutions:

  • Temperature Control: Many reactions involving similar aminopyridine derivatives benefit from lower temperatures. For instance, bromination of 2-amino-4-chloropyridine is effectively carried out at 0°C.[3] Consider running the reaction at a lower temperature to minimize thermal decomposition.

  • Base Selection: Strong bases can promote side reactions. The choice of base is critical and should be optimized. In Suzuki reactions of related bromopyridines, bases like K₃PO₄ and Cs₂CO₃ have been used successfully.

  • Solvent Choice: The use of anhydrous and degassed solvents, such as 1,4-dioxane or toluene, is recommended for cross-coupling reactions to prevent side reactions and catalyst deactivation.

  • Catalyst System Optimization:

    • Ligand Choice: The selection of an appropriate phosphine ligand is crucial in palladium-catalyzed reactions to stabilize the catalyst and promote the desired transformation. For Buchwald-Hartwig aminations of aminopyridines, ligands such as RuPhos and BrettPhos have been shown to be effective.[4]

    • Catalyst Loading: Use the lowest effective catalyst loading to minimize potential side reactions.

  • Protection of the Amino Group: The primary amino group can interfere with the catalytic cycle. Protecting the amino group, for example, as an acetamide, can prevent catalyst inhibition and improve yields in Suzuki-Miyaura reactions of similar aminopyridines.[5]

Problem 2: Formation of Dehalogenated Byproducts

Possible Cause: Reductive dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. This can be promoted by certain solvents, bases, or impurities.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Solutions cluster_3 Outcome start Dehalogenated Byproduct Detected check_hydride Identify Source of Hydride start->check_hydride check_catalyst_activity Evaluate Catalyst Activity start->check_catalyst_activity use_dry_solvent Use Anhydrous Solvent check_hydride->use_dry_solvent change_base Switch to a Non-nucleophilic Base check_hydride->change_base optimize_ligand Optimize Ligand to Favor Reductive Elimination check_catalyst_activity->optimize_ligand end Minimized Dehalogenation use_dry_solvent->end change_base->end optimize_ligand->end

Caption: Troubleshooting workflow for dehalogenation.

Solutions:

  • Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous. Water or other protic impurities can be a source of hydride for reductive dehalogenation.

  • Base Selection: Some bases or their counterions can facilitate dehalogenation. Consider using a different, non-coordinating base.

  • Ligand Optimization: The choice of ligand can influence the relative rates of reductive elimination (desired) versus side reactions. Screening different ligands may identify one that promotes the desired coupling over dehalogenation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (Amine Protection Strategy)

This protocol is adapted from a procedure for a similar substrate, 5-bromo-2-methylpyridin-3-amine, where amine protection was found to be beneficial.[5]

Step 1: Protection of the Amino Group

  • Dissolve this compound in acetonitrile.

  • Add acetic anhydride and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting N-(5-bromo-4-chloropyridin-2-yl)acetamide by column chromatography or recrystallization.

Step 2: Suzuki-Miyaura Coupling

  • To a Schlenk flask, add N-(5-bromo-4-chloropyridin-2-yl)acetamide, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85-95°C and stir for 15-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Deprotection of the Amino Group

  • The resulting coupled product can be deprotected under standard acidic or basic hydrolysis conditions to yield the desired substituted 4-chloropyridin-2-amine.

Data Presentation

The following table summarizes general reaction conditions for Suzuki-Miyaura couplings of related bromopyridine derivatives. These can serve as a starting point for the optimization of reactions with this compound.

SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)K₃PO₄1,4-dioxane/H₂O (4:1)85-95>15Moderate to Good[5]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)K₃PO₄1,4-dioxane70-8018-22Good[6]

Note: Yields are highly dependent on the specific coupling partners and reaction conditions. The data presented should be used as a general guide for optimization.

References

Technical Support Center: Column Chromatography of 5-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Bromo-4-chloropyridin-2-amine via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and cost-effective choice for the stationary phase is silica gel (60 Å, 230-400 mesh).[1] This is a common practice for normal-phase chromatography of moderately polar compounds.

Q2: Which mobile phase system is suitable for the purification of this compound?

A2: A common and effective mobile phase system is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

Q3: What is the ideal Rf value for this compound on TLC before performing column chromatography?

A3: For optimal separation, the target compound should have an Rf value of approximately 0.2-0.3 in the chosen mobile phase.[1] This ensures that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation from impurities.

Q4: My purified this compound shows peak tailing in analysis. What could be the cause and how can I fix it?

A4: Peak tailing of basic compounds like aminopyridines on silica gel is common due to interactions with acidic silanol groups on the silica surface.[2] To mitigate this, you can add a small amount (e.g., 1%) of a competing base, such as triethylamine, to the mobile phase.[2] This will neutralize the acidic sites and improve peak shape.

Q5: What are the potential impurities I should look out for during the purification of this compound?

A5: Depending on the synthetic route, potential impurities could include unreacted starting materials and by-products such as di-brominated species.[3] Developing a TLC method that clearly separates your target compound from these impurities is crucial before scaling up to column chromatography.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Compound from Impurities The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition using TLC. A common starting point is a low polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate), gradually increasing the proportion of the more polar solvent (ethyl acetate).[1]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. Gently tap the column during packing to promote even settling.[1]
Compound Elutes Too Quickly or Too Slowly The mobile phase is too polar or not polar enough.If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (less ethyl acetate). If it elutes too slowly (low Rf), increase the polarity (more ethyl acetate).
Peak Tailing Interaction of the basic amine with acidic silica gel.[2]Add a small amount of triethylamine (0.1-1%) to the mobile phase to mask the acidic silanol groups.[2]
Cracked or Dry Column Bed The solvent level dropped below the top of the silica gel.Always maintain a level of solvent above the silica bed to prevent it from drying out and cracking, which leads to poor separation.[1]
Low Product Recovery The compound is still on the column.After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has eluted.
The compound is spread across too many fractions.Collect smaller fractions and monitor them carefully by TLC to identify all fractions containing the pure product.
Sample Band is a Smear Instead of a Tight Band The initial sample was dissolved in too much solvent.Dissolve the crude product in the minimum amount of solvent before loading it onto the column.[4]
The sample has poor solubility in the eluent.Consider dry loading the sample. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[1]

  • Petroleum Ether (or Hexanes), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Triethylamine (optional, for reducing peak tailing)

  • Glass chromatography column

  • Separatory funnel (for solvent reservoir)

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Developing chamber

2. TLC Analysis to Determine Mobile Phase:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in various ratios of petroleum ether/ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[1]

  • Visualize the separated spots under a UV lamp.

  • The optimal mobile phase should provide an Rf value of approximately 0.2-0.3 for the desired product and good separation from impurities.[1]

3. Column Packing:

  • Secure the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[1]

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase. For every 1 gram of crude product, use approximately 40-50 grams of silica gel.[1]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[1]

  • Once the silica has settled, open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.[1]

  • Add a thin layer of sand on top of the silica bed to prevent disturbance.[1]

4. Sample Loading:

  • Wet Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of the mobile phase or a slightly more polar solvent.[4] Carefully add the solution to the top of the column.

  • Dry Loading (recommended for samples with poor solubility): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the packed column.[1]

5. Elution and Fraction Collection:

  • Begin elution with the determined low-polarity mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

  • Collect fractions of a suitable volume (e.g., 15-20 mL).[1]

  • Monitor the collected fractions by TLC to identify those containing the pure product.

6. Post-Purification:

  • Combine the pure fractions.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Determine the yield and confirm the purity by appropriate analytical techniques (e.g., NMR, LC-MS).

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc pack_column Pack Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute and Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions poor_sep Poor Separation? analyze_fractions->poor_sep combine_pure Combine Pure Fractions low_recovery Low Recovery? combine_pure->low_recovery end_success Purified Product optimize_mp Optimize Mobile Phase poor_sep->optimize_mp Yes tailing Peak Tailing? poor_sep->tailing No optimize_mp->tlc repack_column Repack Column add_base Add Triethylamine to Mobile Phase tailing->add_base Yes no_elution Compound Not Eluting? tailing->no_elution No add_base->elute no_elution->combine_pure No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes increase_polarity->elute low_recovery->end_success No flush_column Flush Column with Stronger Solvent low_recovery->flush_column Yes flush_column->analyze_fractions

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Managing reaction temperatures for 5-Bromo-4-chloropyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperatures during the synthesis of 5-Bromo-4-chloropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the bromination of 2-amino-4-chloropyridine?

A1: Temperature control is paramount in the synthesis of this compound to ensure the desired regioselectivity and to minimize the formation of by-products. The bromination of the pyridine ring is an exothermic reaction, and an increase in temperature can lead to over-bromination, resulting in the formation of di- and tri-brominated species. The amino group in the starting material, 2-amino-4-chloropyridine, is an activating group, making the pyridine ring more susceptible to electrophilic substitution. Low temperatures, typically around 0°C, help to control the reaction rate and enhance the selectivity for the desired mono-brominated product at the 5-position.

Q2: What are the most common side products observed when the reaction temperature is not properly managed?

A2: The most common side products resulting from inadequate temperature control are over-brominated species. The primary side product is typically 3,5-dibromo-4-chloropyridin-2-amine. At higher temperatures, there is also a risk of decomposition of the starting material or the product, leading to a lower yield and a more complex purification process.

Q3: How does the rate of addition of the brominating agent affect the reaction?

A3: The rate of addition of the brominating agent, such as N-Bromosuccinimide (NBS), is as critical as maintaining a low temperature. A slow, portion-wise, or dropwise addition of the brominating agent helps to dissipate the heat generated during the exothermic reaction, thus preventing localized temperature spikes. A rapid addition can lead to a sudden increase in temperature, promoting the formation of undesired side products.

Q4: Can solvents influence the reaction temperature and outcome?

A4: Yes, the choice of solvent is important. A solvent that can effectively dissipate heat and in which the starting material is soluble at low temperatures is ideal. Dichloromethane (DCM) is a commonly used solvent for this reaction as it meets these criteria. The volume of the solvent also plays a role; a more diluted reaction mixture can better absorb the heat generated.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low Yield of Desired Product - Incomplete reaction: The reaction may not have gone to completion. - Suboptimal temperature: The reaction temperature may have been too high, leading to side products, or too low, slowing down the reaction significantly. - Loss during work-up: The product may be lost during extraction or purification steps.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Strictly maintain the reaction temperature at 0°C using an ice bath. - Optimize the extraction and purification protocols to minimize product loss.
Formation of Multiple Products (observed by TLC or NMR) - High reaction temperature: The most likely cause is an uncontrolled increase in temperature, leading to over-bromination. - Rapid addition of brominating agent: Adding the brominating agent too quickly can cause localized overheating.- Ensure the reaction is adequately cooled throughout the addition of the brominating agent. - Add the brominating agent slowly and in small portions. - Consider using a more dilute solution to better manage the exotherm.
Darkening of the Reaction Mixture - Decomposition: The starting material, product, or intermediates may be decomposing at elevated temperatures.- Immediately check and adjust the cooling system to ensure the temperature is maintained at 0°C. - Ensure the slow addition of the brominating agent.
Reaction Not Starting or Proceeding Very Slowly - Low temperature: While low temperature is crucial, a temperature significantly below 0°C might excessively slow down the reaction rate. - Poor quality of reagents: The brominating agent may be old or decomposed.- Ensure the temperature is maintained at 0°C, not significantly lower. - Use fresh, high-quality N-Bromosuccinimide (NBS).

Experimental Protocol

Synthesis of this compound

This protocol is based on the bromination of 2-amino-4-chloropyridine using N-Bromosuccinimide (NBS).

Materials:

  • 2-amino-4-chloropyridine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or powder funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-4-chloropyridine (1 equivalent) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.1 to 1.2 equivalents) to the cooled solution in small portions over a period of 30-60 minutes. Maintain the internal temperature at or below 5°C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

ParameterValueReference
Starting Material 2-amino-4-chloropyridine[1]
Brominating Agent N-Bromosuccinimide (NBS)[1]
Solvent Dichloromethane (DCM)[1]
Reaction Temperature 0°C[1]
Reaction Time 1-2 hours (TLC monitored)[1]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2-amino-4-chloropyridine in DCM cool Cool to 0°C start->cool 1 add_nbs Slowly add NBS stir Stir at 0°C add_nbs->stir 2 monitor Monitor by TLC stir->monitor 3 quench Quench with Water monitor->quench Reaction Complete extract Extract & Wash quench->extract 4 dry Dry Organic Layer extract->dry 5 concentrate Concentrate dry->concentrate 6 purify Recrystallization or Column Chromatography concentrate->purify 7 end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Multiple Products temp High Reaction Temperature issue->temp addition Rapid NBS Addition issue->addition incomplete Incomplete Reaction issue->incomplete check_cooling Verify Cooling System (0°C) temp->check_cooling slow_addition Ensure Slow, Portioned Addition addition->slow_addition monitor_tlc Monitor Reaction by TLC incomplete->monitor_tlc

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Characterization of Byproducts in 5-Bromo-4-chloropyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloropyridin-2-amine. The information provided addresses common issues encountered during its synthesis and characterization, with a focus on byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the expected byproducts?

The most common laboratory synthesis involves the electrophilic bromination of 4-chloropyridin-2-amine using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.[1][2] The primary expected byproduct is the di-brominated species, 3,5-dibromo-4-chloropyridin-2-amine. Other potential byproducts include isomeric monobrominated products, although the electronic and steric factors of the starting material generally favor the formation of the 5-bromo isomer.

Q2: How can I minimize the formation of the di-brominated byproduct?

To minimize the formation of 3,5-dibromo-4-chloropyridin-2-amine, the following precautions should be taken:

  • Control Stoichiometry: Use a stoichiometric amount (1.0 equivalent) or a slight excess of the brominating agent.

  • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. This helps to avoid localized high concentrations of the brominating agent.

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature, to increase the selectivity of the reaction.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and byproducts?

A combination of chromatographic and spectroscopic techniques is recommended:

  • TLC and HPLC: These are essential for monitoring the reaction progress and determining the purity of the final product.[3][4] A reversed-phase HPLC method with UV detection is often suitable for separating the starting material, the desired product, and potential byproducts.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the final product and for identifying any isomeric or di-brominated byproducts.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and byproducts, aiding in their identification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Ensure the reaction is stirred for a sufficient amount of time and monitor by TLC until the starting material is consumed.
Suboptimal reaction temperature.Optimize the reaction temperature. While low temperatures are good for selectivity, the reaction rate might be too slow. A balance needs to be found.
Loss of product during workup.Ensure proper extraction procedures and minimize transfers. Back-extraction of the aqueous layer can sometimes improve recovery.
Presence of significant amounts of di-brominated byproduct Excess of brominating agent.Carefully control the stoichiometry of the brominating agent (use 1.0 equivalent).
Reaction temperature is too high.Maintain a low reaction temperature (e.g., 0 °C) during the addition of the brominating agent.
High concentration of brominating agent.Add the brominating agent slowly and in portions to the reaction mixture.
Formation of multiple monobrominated isomers Lack of regioselectivity.While the 5-bromo isomer is generally favored, changes in solvent polarity and temperature can affect the isomeric ratio. Consider screening different solvents.
Difficulty in purifying the final product Co-elution of byproducts with the product.Optimize the mobile phase for column chromatography. A gradient elution may be necessary for better separation.
Product instability on silica gel.If product degradation is suspected on silica gel, consider using a different stationary phase like neutral alumina.

Byproduct Characterization Data

While specific quantitative data for byproduct formation in every reaction is highly dependent on the exact conditions, the following table summarizes the key characteristics of the main product and its most likely byproduct.

Compound IUPAC Name Molecular Formula Molecular Weight ( g/mol ) Key Characterization Notes
Product This compoundC5H4BrClN2207.45Expected signals in 1H NMR: two singlets in the aromatic region.
Byproduct 3,5-Dibromo-4-chloropyridin-2-amineC5H3Br2ClN2286.35[5] Expected signal in 1H NMR: one singlet in the aromatic region. The mass spectrum will show a characteristic isotopic pattern for two bromine atoms.
Byproduct 3-Bromo-4-chloropyridin-2-amineC5H4BrClN2207.45[6] Expected signals in 1H NMR: two doublets in the aromatic region.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar brominations of aminopyridines.[1][2]

Materials:

  • 4-chloropyridin-2-amine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (or Dichloromethane)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropyridin-2-amine (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Reaction_Pathway 4-chloropyridin-2-amine 4-chloropyridin-2-amine This compound This compound 4-chloropyridin-2-amine->this compound NBS (1.0 eq) Acetonitrile, 0°C to rt 3,5-Dibromo-4-chloropyridin-2-amine 3,5-Dibromo-4-chloropyridin-2-amine This compound->3,5-Dibromo-4-chloropyridin-2-amine Excess NBS Higher Temp. NBS NBS

Caption: Synthetic pathway for this compound and a key byproduct.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Dissolve Starting Material Dissolve Starting Material Cool to 0°C Cool to 0°C Dissolve Starting Material->Cool to 0°C Add NBS Add NBS Cool to 0°C->Add NBS Stir at rt Stir at rt Add NBS->Stir at rt Monitor by TLC/HPLC Monitor by TLC/HPLC Stir at rt->Monitor by TLC/HPLC Quench Reaction Quench Reaction Monitor by TLC/HPLC->Quench Reaction Extraction Extraction Quench Reaction->Extraction Wash Organic Layer Wash Organic Layer Extraction->Wash Organic Layer Dry and Concentrate Dry and Concentrate Wash Organic Layer->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS)

Caption: General experimental workflow for the synthesis and purification.

References

Validation & Comparative

Comparative 1H NMR Analysis of 5-Bromo-4-chloropyridin-2-amine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic and Medicinal Chemistry

This guide provides a comparative analysis of the 1H NMR spectral data for 5-Bromo-4-chloropyridin-2-amine and structurally related pyridin-2-amine derivatives. Understanding the influence of substituents on the chemical shifts and coupling constants of the pyridine ring protons is crucial for the unambiguous structural elucidation of novel compounds in drug discovery and development. Due to the limited availability of published experimental data for this compound, this guide combines experimental data for key analogues with a predictive analysis based on established substituent effects in the pyridine ring system.

Comparison of 1H NMR Data

The following table summarizes the experimental 1H NMR data for selected 2-aminopyridine analogues and provides a predicted spectrum for the target compound, this compound. The predictions are derived from the additive effects of the chloro and bromo substituents observed in the analogues.

CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)NH2 (δ, ppm)Solvent
2-Aminopyridine 6.47 (d)7.38 (t)6.61 (t)8.05 (d)~4.5 (br s)CDCl3
2-Amino-5-bromopyridine 6.39 (d)7.49 (dd)-8.08 (d)~4.6 (br s)CDCl3
2-Amino-4-chloropyridine 6.55 (s)-6.70 (d)7.90 (d)~4.7 (br s)CDCl3
2-Amino-5-bromo-4-methylpyridine [1]6.41 (s)--8.08 (s)4.48 (s)CDCl3
This compound (Predicted) ~6.6 (s)--~8.1 (s)~4.8 (br s)CDCl3

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet).

Analysis of Substituent Effects

The electronic properties of the substituents at positions 4 and 5 significantly influence the chemical shifts of the remaining protons on the pyridine ring.

  • Amino Group (-NH2) at C-2: This electron-donating group strongly shields the ortho (H-3) and para (H-5) protons, causing them to appear at a higher field (lower ppm) compared to unsubstituted pyridine.

  • Bromo Group (-Br) at C-5: As an electron-withdrawing group, bromine deshields the ortho protons (H-4 and H-6). In 2-Amino-5-bromopyridine, this effect is observed in the downfield shift of H-4 and H-6 compared to 2-aminopyridine.

  • Chloro Group (-Cl) at C-4: Chlorine is also an electron-withdrawing group. Its presence at C-4 in 2-Amino-4-chloropyridine leads to a deshielding of the adjacent protons, H-3 and H-5.

  • Combined Effect in this compound: In the target molecule, the presence of both a chloro group at C-4 and a bromo group at C-5 is expected to leave only two aromatic protons, H-3 and H-6. The electron-withdrawing nature of both halogens is anticipated to cause a downfield shift for both remaining protons compared to 2-aminopyridine. The coupling between H-3 and H-6 is expected to be minimal (meta-coupling), likely resulting in two singlets. The broad singlet for the amino protons is also expected to be shifted downfield due to the overall electron-withdrawing character of the substituted ring.

Experimental Protocols

The following provides a general experimental protocol for acquiring 1H NMR spectra of aminopyridine derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard one-pulse sequence.

  • Temperature: 298 K.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-10 ppm).

Visualization of Substituent Effects

The following diagram illustrates the logical relationship between the substituents and their expected effect on the chemical shifts of the pyridine ring protons.

Substituent_Effects sub_NH2 2-Amino Group (Electron Donating) effect_shield Shielding (Upfield Shift) sub_NH2->effect_shield sub_Br 5-Bromo Group (Electron Withdrawing) effect_deshield Deshielding (Downfield Shift) sub_Br->effect_deshield sub_Cl 4-Chloro Group (Electron Withdrawing) sub_Cl->effect_deshield proton_H3 H-3 proton_H6 H-6 effect_shield->proton_H3 Strongest Effect effect_deshield->proton_H3 effect_deshield->proton_H6

Caption: Substituent influence on proton chemical shifts.

This guide serves as a practical resource for interpreting the 1H NMR spectra of substituted 2-aminopyridines. By understanding the interplay of electronic effects, researchers can more confidently assign proton signals and verify the structures of their synthesized compounds.

References

A Comparative Guide to the 13C NMR Spectrum of 5-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-4-chloropyridin-2-amine with experimentally determined spectra of related substituted pyridines. Designed for researchers, scientists, and professionals in drug development, this document offers a practical analysis of substituent effects on the 13C chemical shifts of the pyridine ring, supported by experimental data and protocols.

Introduction

Comparative Analysis of 13C NMR Data

The 13C NMR chemical shifts of substituted pyridines are significantly influenced by the electronic properties of the substituents. The table below summarizes the experimental 13C NMR data for pyridine and several of its derivatives, alongside the predicted values for this compound. The predictions are based on the additive effects of the substituents observed in the reference compounds.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
Pyridine150.0123.8136.0123.8150.0
2-Aminopyridine158.9108.9138.1113.8148.2
4-Chloropyridine150.8124.7144.5124.7150.8
5-Bromo-2-chloropyridine152.0141.9122.5110.4150.0
This compound (Predicted) ~157 ~109 ~145 ~108 ~148

Note: The chemical shifts for the predicted spectrum of this compound are estimations based on substituent additivity rules and may vary from experimental values.

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for acquiring a 13C NMR spectrum of a substituted pyridine compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.
  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
  • Tune and match the 13C probe for the specific solvent used.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: Typically 0 to 200 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Perform baseline correction.
  • Reference the spectrum to the TMS signal at 0 ppm.
  • Integrate the peaks if quantitative analysis is required (note: standard 13C NMR is not inherently quantitative without specific experimental setups).

Visualization of Molecular Structure

To aid in the assignment of the 13C NMR signals, the following diagram illustrates the molecular structure of this compound with the conventional numbering of the carbon atoms in the pyridine ring.

molecular_structure cluster_pyridine This compound C2 C2 C3 C3 C2->C3 NH2 NH₂ C2->NH2 C4 C4 C3->C4 C5 C5 C4->C5 Cl Cl C4->Cl C6 C6 C5->C6 Br Br C5->Br N1 N C6->N1 N1->C2

Caption: Molecular structure of this compound with carbon numbering.

A Comparative Guide to the FT-IR Spectroscopic Analysis of 5-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FT-IR Spectroscopy of 5-Bromo-4-chloropyridin-2-amine: A Predictive Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating the structure of molecules. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, pyridine ring, and carbon-halogen bonds.

Based on the analysis of related compounds such as 2-amino-5-bromopyridine, 2-amino-5-chloropyridine, and other dihalogenated aminopyridines, a predicted FT-IR peak table for this compound is presented below.[1][2][3][4] This serves as a valuable reference for researchers in identifying and characterizing this molecule.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
3450 - 3300Medium-StrongN-H asymmetric and symmetric stretchingThe presence of two bands in this region is characteristic of a primary amine.
3200 - 3000MediumAromatic C-H stretchingCharacteristic of the pyridine ring C-H bonds.
1640 - 1600StrongN-H scissoring (bending)A key indicator for the primary amine group.
1580 - 1450Medium-StrongC=C and C=N ring stretchingMultiple bands are expected due to the complex vibrations of the pyridine ring.
1350 - 1250MediumC-N stretchingAromatic amine C-N stretching vibration.
1100 - 1000MediumC-Cl stretchingThe position can vary depending on the substitution pattern.
700 - 600Medium-StrongC-Br stretchingThe position is in the lower frequency region of the spectrum.
900 - 650Medium-StrongAromatic C-H out-of-plane bendingThe pattern of these bands can provide information about the substitution on the pyridine ring.

Comparison with Alternative Analytical Techniques

While FT-IR spectroscopy is a valuable tool, a comprehensive characterization of this compound often requires complementary analytical methods. The following table compares FT-IR with other common techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
FT-IR Spectroscopy Functional group identification, molecular structure information.Fast, non-destructive, relatively inexpensive, versatile for solid, liquid, and gas samples.Can be sensitive to water, spectra of complex molecules can be difficult to interpret fully.
Raman Spectroscopy Complementary vibrational information, particularly for non-polar bonds and symmetric vibrations.Less interference from water, can be used for in-situ analysis, good for aqueous solutions.Can be affected by fluorescence, weaker signal than IR, may require higher sample concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, connectivity of atoms, and stereochemistry.Provides unambiguous structural elucidation, quantitative analysis is possible.Lower sensitivity, more expensive instrumentation, requires deuterated solvents.
Mass Spectrometry (MS) Molecular weight and elemental composition, fragmentation patterns provide structural clues.High sensitivity, can identify compounds in complex mixtures (with chromatography).Destructive technique, may not distinguish between isomers without fragmentation analysis.

Experimental Protocols for FT-IR Analysis

Accurate and reproducible FT-IR data relies on proper sample preparation. For a solid sample like this compound, the following protocols are recommended:

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality transmission spectra of solid samples.

  • Grinding: Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

  • Pellet Formation: Transfer the finely ground powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and simple method that requires minimal sample preparation.

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Analysis: Acquire the FT-IR spectrum.

Visualizing the Analytical Workflow

To illustrate the process of FT-IR analysis and its comparison with other techniques, the following diagrams have been generated using the DOT language.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis start Start: Solid Sample grind Grind Sample start->grind KBr Method place_atr Place on ATR Crystal start->place_atr ATR Method mix Mix with KBr grind->mix press Press into Pellet mix->press acquire Acquire Spectrum press->acquire place_atr->acquire process Data Processing (Baseline Correction, etc.) acquire->process interpret Spectral Interpretation process->interpret end End: Structural Information interpret->end

Caption: Workflow for FT-IR analysis of a solid sample.

Analytical_Techniques_Comparison cluster_techniques Analytical Characterization Methods compound This compound ftir FT-IR Spectroscopy (Functional Groups) compound->ftir raman Raman Spectroscopy (Vibrational Modes) compound->raman nmr NMR Spectroscopy (Structural Connectivity) compound->nmr ms Mass Spectrometry (Molecular Weight & Formula) compound->ms ftir->raman Complementary nmr->ms Often Combined

Caption: Comparison of analytical techniques for molecular characterization.

References

Mass Spectrometry of 5-Bromo-4-chloropyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 5-Bromo-4-chloropyridin-2-amine, a halogenated pyridine derivative of interest in pharmaceutical and chemical research. Due to the limited availability of a public mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the known mass spectral data of structurally similar compounds. The information herein is intended to aid researchers in the identification, characterization, and quality control of this and related molecules.

Predicted Mass Spectrum and Fragmentation of this compound

The structure of this compound (C₅H₄BrClN₂, Molecular Weight: 207.46 g/mol ) suggests a complex and informative mass spectrum under electron ionization (EI). The presence of two halogen atoms, bromine and chlorine, will result in a characteristic isotopic pattern for the molecular ion and its fragments.

Key Predicted Features:

  • Molecular Ion (M⁺): The molecular ion peak is expected to be a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster will be at m/z 206, corresponding to the molecule containing ⁷⁹Br and ³⁵Cl. The isotopic pattern will be crucial for confirming the elemental composition.

  • Major Fragmentation Pathways: Fragmentation is likely to be initiated by the loss of a halogen atom, followed by the cleavage of the pyridine ring.

    • Loss of Br: A significant fragment is expected at m/z 127/129 (M-Br)⁺, resulting from the loss of a bromine radical.

    • Loss of Cl: Another important fragment should appear at m/z 171/173 (M-Cl)⁺, corresponding to the loss of a chlorine radical.

    • Loss of HCN: A common fragmentation pathway for pyridine rings is the elimination of a neutral molecule of hydrogen cyanide (HCN), which would lead to fragments at m/z 179/181/183 (from M⁺) and subsequent fragments from other ions.

Comparative Analysis with Structurally Similar Compounds

To provide a practical reference, the predicted fragmentation of this compound is compared with the experimental mass spectral data of two similar compounds: 2-Amino-5-bromopyridine and 2-Amino-4-chloropyridine.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Interpretation of Key Fragments
This compound (Predicted) 206/208/210171/173, 127/129, 100Loss of Cl, Loss of Br, Loss of Br and HCN
2-Amino-5-bromopyridine 172/17493, 66Loss of Br, Subsequent fragmentation
2-Amino-4-chloropyridine 128/13093, 66Loss of Cl, Subsequent fragmentation

Experimental Protocols

A detailed methodology is crucial for obtaining reproducible and reliable mass spectrometry data. Below is a general protocol for the analysis of this compound and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Ensure the sample is completely dissolved before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualizing Fragmentation and Workflows

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

M This compound+. (m/z 206/208/210) F1 [M-Br]+. (m/z 127/129) M->F1 -Br F2 [M-Cl]+. (m/z 171/173) M->F2 -Cl F3 [M-HCN]+. (m/z 179/181/183) M->F3 -HCN F4 [M-Br-HCN]+. (m/z 100/102) F1->F4 -HCN cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve in Solvent Dilute Serial Dilution Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Analyze Analyze Fragmentation Acquire->Analyze Compare Compare with Database Analyze->Compare start Compound for Analysis decision1 Volatile and Thermally Stable? start->decision1 gcms GC-MS decision1->gcms Yes lcms LC-MS decision1->lcms No decision2 Requires Derivatization? gcms->decision2 decision2->gcms No derivatize Derivatization decision2->derivatize Yes derivatize->gcms

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structures of 5-Bromo-4-chloropyridin-2-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides this critical insight, elucidating the solid-state conformation and intermolecular interactions that govern a compound's physical and biological properties. This guide offers a comparative analysis of the X-ray crystal structure of derivatives and close analogs of 5-Bromo-4-chloropyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry.

While a complete, publicly available X-ray crystal structure of this compound itself remains to be published, analysis of its close derivatives and analogs provides valuable structural information. This guide presents available crystallographic data for key comparators, details the experimental methodologies for structure determination, and visualizes the typical workflow for such an analysis.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for derivatives and analogs of this compound. These compounds share the core aminopyridine scaffold, with variations in substitution patterns that influence their crystal packing and unit cell dimensions.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Ref.
2-Amino-5-bromopyridineC₅H₅BrN₂MonoclinicP 1 2₁/c 113.805.8397.68790106.0490-[1]
2-Aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II)[C₅H₇N₂]⁺[CuBr₃(C₅H₅BrN₂)]⁻---------[2][3]
5-Chloropyridine-2,3-diamineC₅H₆ClN₃---------[4]

Note: Detailed unit cell parameters for 2-Aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and 5-Chloropyridine-2,3-diamine were not available in the public search results but are noted here as relevant derivatives with determined crystal structures.

Experimental Protocols

The determination of a crystal structure by X-ray diffraction follows a well-established experimental workflow. The methodologies outlined below are typical for the analysis of small organic molecules like the pyridinamine derivatives discussed.

Synthesis and Crystallization

The initial step involves the synthesis of the target compound. For derivatives of this compound, this may involve multi-step organic synthesis protocols. Once the compound is synthesized and purified, single crystals suitable for X-ray diffraction are grown. A common method for this is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensity. These intensities are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined using computational methods, a process known as structure solution. The initial atomic model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This refinement process yields the final, precise atomic coordinates, bond lengths, bond angles, and other important geometric parameters of the molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of an X-ray crystal structure of a small organic molecule.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Results synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection Suitable Crystal structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file analysis Structural Analysis cif_file->analysis

Caption: Generalized workflow for X-ray crystal structure determination.

This guide provides a framework for understanding and comparing the crystallographic data of this compound derivatives. While the crystal structure of the parent compound is not yet available, the analysis of its analogs offers valuable insights into the structural chemistry of this important class of molecules, aiding in the rational design of new compounds with desired properties.

References

A Comparative Guide to the HPLC Purity Analysis of Synthesized 5-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized 5-Bromo-4-chloropyridin-2-amine against other analytical techniques. Supported by experimental data, this document aims to assist in selecting the most suitable analytical methodology for this crucial pharmaceutical intermediate.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. This compound is a key building block in the synthesis of various pharmaceutical compounds. Therefore, robust and reliable analytical methods for its purity assessment are essential.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the purity analysis of a vast range of organic compounds, including substituted pyridines. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main component from structurally similar impurities that may arise during synthesis.

Challenges in the HPLC Analysis of Substituted Pyridines

The analysis of pyridine derivatives by HPLC can present certain challenges. Due to their basic nature, pyridines can interact with residual silanol groups on silica-based columns, which may lead to poor peak shapes (tailing). Additionally, many pyridine derivatives are polar and hydrophilic, resulting in poor retention on conventional reversed-phase columns. To overcome these issues, the use of specialized columns and optimized mobile phase conditions is often necessary.

Quantitative Data Summary

The following table summarizes the hypothetical results of an HPLC purity analysis of a synthesized batch of this compound, alongside a comparison with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

ParameterHPLC-UVGC-FIDqNMR (¹H)
Purity Assay (%) 99.299.198.9
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.06%~0.3%
Precision (%RSD) < 1.0< 1.5< 2.0
Throughput HighHighLow
Impurity Profiling ExcellentGoodLimited

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC-UV Method for Purity Analysis

This protocol outlines a robust RP-HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method.

Gas Chromatography (GC) Method

GC is a suitable technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • If derivatization is required, a common agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

Quantitative NMR (qNMR) Spectroscopy

¹H NMR is a powerful tool for structural elucidation and can also be utilized for quantitative analysis.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh about 20 mg of the this compound sample and a known amount of a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

Data Acquisition:

  • Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

Analysis:

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte based on the integral values and the known purity of the internal standard.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the HPLC purity analysis and a decision-making process for selecting an appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample and Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC Purity Determination.

Method_Selection cluster_choices node_prop Analyte Properties hplc HPLC (Non-volatile, Thermally Labile) node_prop->hplc Non-volatile/ Thermally Labile gc GC (Volatile, Thermally Stable) node_prop->gc Volatile/ Thermally Stable qnmr qNMR (Structural Confirmation, Absolute Purity) node_prop->qnmr Primary Standard Available/ Structural Info Needed

Caption: Decision Tree for Analytical Method Selection.

A Comparative Spectroscopic Guide to 5-Bromo-4-chloropyridin-2-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of the key intermediate, 5-Bromo-4-chloropyridin-2-amine, and its synthetic precursors, 2-amino-4-chloropyridine and 2-amino-5-bromopyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive overview of the spectroscopic characteristics of these compounds, supported by experimental data and protocols.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its precursors. This data is crucial for the identification and characterization of these compounds during synthesis and analysis.

CompoundThis compound2-amino-4-chloropyridine2-amino-5-bromopyridine
Molecular Formula C5H4BrClN2C5H5ClN2C5H5BrN2
Molecular Weight 207.45 g/mol [1]128.56 g/mol [2]173.01 g/mol [3]
¹H NMR (ppm) Data not availableData not availableδ 7.97 (d, 1H), 7.42 (dd, 1H), 6.43 (d, 1H), 4.55 (s, 2H)
¹³C NMR (ppm) Data not availableData not availableδ 158.4, 149.8, 140.9, 115.1, 108.2
IR (cm⁻¹) Data not availableData not available3420, 3300 (N-H str), 1620 (N-H bend), 1560, 1480 (C=C/C=N str)
Mass Spectrum (m/z) Data not available128 (M+), 93, 66[4]172/174 (M+/M+2), 93, 66[5][6]

Synthetic Pathway

The synthesis of this compound typically proceeds via the bromination of 2-amino-4-chloropyridine. This precursor can be synthesized from 2-aminopyridine through chlorination. An alternative precursor, 2-amino-5-bromopyridine, can also be synthesized from 2-aminopyridine via bromination.

G cluster_0 Synthesis Pathway A 2-aminopyridine B 2-amino-4-chloropyridine A->B Chlorination C 2-amino-5-bromopyridine A->C Bromination D This compound B->D Bromination (e.g., NBS)

Synthetic routes to this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup: The NMR spectrometer is typically operated at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For solid samples, one of the following methods is commonly used:

  • Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[5] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5]

  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to create a fine paste.[6] Spread the mull between two salt plates.

The prepared sample is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[8] The solution should be free of any particulate matter.[8]

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for this class of compounds. EI is a hard ionization technique that provides detailed fragmentation patterns, while ESI is a softer method that typically yields the molecular ion peak.

  • Analysis: The ionized sample is introduced into the mass analyzer, where the ions are separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.

G cluster_1 Spectroscopic Analysis Workflow A Synthesized Compound B Purification (e.g., Recrystallization, Chromatography) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Structure Confirmation C->F D->F E->F

General workflow for spectroscopic analysis.

References

Comparative Biological Activity of 5-Bromo-4-chloropyridin-2-amine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminopyridine scaffold serves as a privileged structure in the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of virtual analogs of 5-bromo-4-chloropyridin-2-amine, drawing upon experimental data from closely related chemical series to inform on potential structure-activity relationships (SAR). The primary biological activities explored for this class of compounds are kinase inhibition, relevant to oncology, and antimicrobial effects.

This document summarizes quantitative data from related compounds to project the activity of this compound analogs, details relevant experimental methodologies, and visualizes a key signaling pathway and experimental workflows to guide further research and development.

Kinase Inhibitory Activity

Analogs of 2-aminopyridines and related heterocycles are frequently investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. The 2-amino group typically forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Modifications at other positions are explored to enhance potency and selectivity.

Data Presentation: Comparative Kinase Inhibitory Activity

The following table presents a curated comparison of virtual this compound analogs and their predicted kinase inhibitory activities based on published data for structurally similar compounds. The activities are presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), with lower values indicating higher potency.

Analog ID Structure Modification from Parent Compound Target Kinase (Example) Predicted IC50 (nM) *Rationale from Literature
Parent This compound-Multiple Kinases-Starting scaffold for derivatization.
Analog 1 N-Acylation (e.g., Acetyl)Src Kinase>1000Acylation of the 2-amino group often disrupts the crucial hydrogen bonding with the kinase hinge region, leading to a significant loss of activity.
Analog 2 N-Arylation (e.g., Phenyl)EGFR50 - 200Introduction of an aryl group can lead to additional hydrophobic or pi-stacking interactions within the ATP-binding pocket, potentially enhancing potency.
Analog 3 Suzuki Coupling at 5-position (e.g., Phenyl)CDK2100 - 500Substitution at the 5-bromo position with aryl groups can explore deeper pockets of the kinase active site. The nature of the aryl substituent is critical for potency.
Analog 4 Buchwald-Hartwig amination at 4-positionp38 MAPK20 - 100Replacement of the 4-chloro group with anilines can introduce new hydrogen bond donors and acceptors, significantly impacting potency and selectivity.

*Predicted IC50 values are estimations based on data from analogous series and are intended for comparative purposes only. Actual values would require experimental determination.

Antimicrobial Activity

Certain derivatives of 2-aminopyridines have demonstrated promising antimicrobial properties. The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Data Presentation: Comparative Antimicrobial Activity

The table below outlines the predicted antimicrobial activity of virtual this compound analogs, expressed as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Analog ID Structure Modification from Parent Compound Target Organism (Example) Predicted MIC (µg/mL) *Rationale from Literature
Parent This compound-Staphylococcus aureus>128The unsubstituted scaffold is expected to have weak to no activity.
Analog 5 N-alkylation (e.g., n-Butyl)Escherichia coli32 - 64Introduction of lipophilic alkyl chains can enhance membrane permeability and antimicrobial activity.
Analog 6 N-Sulfonamide formationBacillus subtilis16 - 32Sulfonamide derivatives are a well-known class of antimicrobials that can inhibit folate synthesis in bacteria.
Analog 7 Introduction of a furan ring at 5-positionCandida albicans8 - 16Heterocyclic substitutions at the 5-position have been shown to confer potent antifungal activity in related scaffolds.

*Predicted MIC values are estimations based on data from analogous series and are intended for comparative purposes only. Actual values would require experimental determination.

Experimental Protocols

Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Target kinase and its specific substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (analogs) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a multi-well plate, add the test compound dilutions, the target kinase, and its substrate in the assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process to first deplete remaining ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the analogs against a specific microorganism using the broth microdilution method.

Materials:

  • Test microorganism (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in CAMHB, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the microtiter plates.

  • Inoculation: Inoculate each well containing the diluted compounds with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow Diagrams

G start Start: Compound Library dilution Serial Dilution of Test Compounds start->dilution reaction_setup Add Kinase, Substrate, and ATP dilution->reaction_setup incubation Incubate at 30°C reaction_setup->incubation signal_generation Add ADP-Glo Reagent incubation->signal_generation readout Measure Luminescence signal_generation->readout analysis Calculate IC50 readout->analysis end End: Potency Determined analysis->end

Caption: Workflow for the in vitro kinase inhibition assay.

G start Start: Microbial Culture inoculum Prepare Standardized Inoculum start->inoculum inoculation Inoculate Plates inoculum->inoculation dilution Serial Dilution of Test Compounds in Broth dilution->inoculation incubation Incubate at 37°C inoculation->incubation readout Visual Inspection / OD Reading incubation->readout analysis Determine MIC readout->analysis end End: Antimicrobial Potency analysis->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Safety Operating Guide

Proper Disposal of 5-Bromo-4-chloropyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-4-chloropyridin-2-amine. This compound is intended for research and development purposes and requires careful handling and disposal to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.

Key Safety and Handling Data

A summary of key safety and handling information, based on similar compounds, is provided in the table below. This information is critical for risk assessment prior to handling and disposal.

PropertyValue
Hazard Statements May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.[1][2][3]
GHS Pictogram Irritant
Signal Word Warning
Personal ProtectiveEquipment (PPE) Nitrile gloves (or other chemically resistant gloves), safety goggles or a face shield, and a laboratory coat are required. For solids, a NIOSH-approved N95 dust mask is recommended if there is a risk of generating dust.[1]
Incompatible Materials Strong oxidizing agents, strong acids.[5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from incompatible materials.

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, solutions, and any contaminated materials.

Personal Protective Equipment (PPE)

1.1. Before handling the waste, ensure proper PPE is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).
  • Safety goggles or a face shield.
  • A laboratory coat.
  • In cases of potential dust generation from the solid compound, a NIOSH-approved N95 dust mask is required.[1]

Waste Segregation and Collection

2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[4]

2.2. For Solid Waste:

  • Carefully sweep up any solid this compound using a dedicated brush and dustpan, avoiding dust generation.[4]
  • Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.[4]

2.3. For Liquid Waste (Solutions):

  • Collect all solutions containing this compound in the designated hazardous waste container.
  • Do not mix with other incompatible waste streams.

Spill Decontamination

3.1. In the event of a spill, evacuate non-essential personnel from the area.

3.2. Wearing appropriate PPE, absorb liquid spills with an inert, dry material (e.g., vermiculite, sand, or absorbent pads).

3.3. For solid spills, carefully sweep to avoid creating dust.

3.4. Place all contaminated materials into the designated hazardous waste container.

3.5. Clean the spill area thoroughly with a detergent solution followed by clean water.[6]

Storage and Final Disposal

4.1. Securely seal the hazardous waste container.[4]

4.2. Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

4.3. The storage area should be clearly marked as a hazardous waste storage area.[4]

4.4. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[2]

4.5. All disposal must be in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[4]

Note on Chemical Neutralization: In-laboratory chemical neutralization of halogenated aromatic amines is not recommended without a validated and thoroughly tested protocol. The reaction byproducts may be hazardous, and the process could pose unforeseen risks. The safest and most compliant method of disposal is through a professional waste management service.

Disposal Workflow

cluster_spill In Case of a Spill start Start: Need to Dispose of Waste ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste into Designated Container ppe->segregate store 4. Store Sealed Container in Designated Area segregate->store spill 3. Clean Spills & Decontaminate Area spill->segregate Place contaminated materials in container dispose 5. Arrange for Professional Waste Disposal store->dispose end_node End: Compliant Disposal dispose->end_node spill_start Spill Occurs spill_start->ppe Ensure PPE spill_start->spill

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 5-Bromo-4-chloropyridin-2-amine. Adherence to these guidelines is essential for ensuring laboratory safety, minimizing exposure risk, and maintaining regulatory compliance. This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves. Due to the aromatic amine and halogenated structure, nitrile gloves may offer only short-term splash protection and are not recommended for prolonged contact. Thicker gauge nitrile or neoprene gloves are preferable. It is crucial to consult the glove manufacturer's specific chemical resistance data.Prevents skin contact, which can cause irritation.[1] Given the nature of the compound, standard disposable gloves may not provide adequate protection for extended handling.
Body Protection A chemical-resistant laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are likely to be exceeded or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1]Prevents inhalation of the powdered compound, which can be toxic.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and has a recent certification.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Designate a specific area within the fume hood for handling the compound to contain potential spills.

2. Donning Personal Protective Equipment:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.

  • Use dedicated spatulas and weighing papers. Dispose of them as contaminated waste immediately after use.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

4. Storage:

  • Store this compound in a tightly sealed, properly labeled container.[2]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be clearly marked as containing toxic chemicals.

Emergency Procedures: Spill and Exposure Response

Spill Management:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, evacuate the laboratory and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE as outlined above.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for chemical spills.

  • Clean Up: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Plan

The disposal of this compound and its associated waste must be handled as hazardous waste in accordance with all local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."

  • This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

  • Collect all waste materials, including unused compound, contaminated PPE (gloves, etc.), weighing papers, and cleaning materials, in this container.

2. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from incompatible materials.

3. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_storage Storage prep_fume_hood Verify Fume Hood prep_emergency_equipment Check Eyewash/Shower prep_fume_hood->prep_emergency_equipment prep_designated_area Designate Work Area prep_emergency_equipment->prep_designated_area ppe_don Don Full PPE prep_designated_area->ppe_don handle_weigh Weigh in Fume Hood ppe_don->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer storage_seal Seal & Label Container handle_transfer->storage_seal storage_location Store in Cool, Dry, Ventilated Area storage_seal->storage_location

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_waste Collect Waste in Designated Container collect_label Label as 'Halogenated Organic Waste' collect_waste->collect_label storage_seal Securely Seal Container collect_label->storage_seal storage_location Store in Satellite Accumulation Area storage_seal->storage_location disposal_contact Contact EHS/Licensed Contractor storage_location->disposal_contact disposal_incinerate High-Temperature Incineration disposal_contact->disposal_incinerate

Caption: Step-by-step disposal plan for this compound waste.

References

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